Verapamil-d6 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Verapamil-d6 Hydrochloride as an Internal Standard in Bioanalysis
Abstract
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a fundamental practice to control for analytical variability. This technical guide provides an in-depth exploration of Verapamil-d6 Hydrochloride, a deuterated stable isotope-labeled (SIL) compound, and its mechanistic role as a superior internal standard. We will dissect the physicochemical rationale for its selection, its behavior throughout the bioanalytical workflow, and provide field-proven protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative assays.
The Foundational Principle: Why Internal Standards are Non-Negotiable in Regulated Bioanalysis
Quantitative bioanalysis is fraught with potential sources of variability that can compromise the integrity of results. These variables can be introduced at any stage, from sample collection and preparation to chromatographic separation and mass spectrometric detection. An internal standard is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), before sample processing begins.[1][2] Its primary function is to mimic the analyte of interest throughout the entire analytical process, thereby compensating for procedural inconsistencies.[1][3]
The ideal IS exhibits physicochemical properties nearly identical to the analyte, ensuring it experiences similar losses during extraction, similar chromatographic behavior, and equivalent ionization efficiency in the mass spectrometer.[3] The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for variations and enhances the accuracy and precision of the measurement.[4]
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in LC-MS/MS assays.[5][6] Regulatory bodies like the FDA and EMA recognize their value in bioanalytical method validation.[7] By replacing one or more atoms with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), a mass shift is introduced that allows the mass spectrometer to differentiate the IS from the analyte, while the chemical properties remain virtually unchanged.[6][8]
This compound: A Profile of an Ideal Internal Standard
Verapamil is a calcium channel blocker used to treat hypertension and angina.[9][10][11] Its extensive metabolism and the need for precise therapeutic drug monitoring make it a common subject of bioanalytical assays.[9][12][13] this compound is the deuterated analog of verapamil, where six hydrogen atoms have been replaced with deuterium. This seemingly minor modification is the key to its efficacy as an internal standard.
Physicochemical Properties: A Comparative Analysis
The core principle behind the effectiveness of a SIL-IS is its near-identical physicochemical behavior to the unlabeled analyte.[3] Let's examine the key properties of Verapamil and its d6 analog.
| Property | Verapamil | Verapamil-d6 | Rationale for Efficacy as IS |
| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₂D₆N₂O₄ | Identical elemental composition except for the isotopes ensures similar polarity, solubility, and protein binding. |
| Molecular Weight | ~454.6 g/mol | ~460.6 g/mol | The +6 Da mass difference provides a clear distinction in the mass spectrometer, preventing signal overlap.[7] |
| Chemical Structure | Identical | Identical (with D instead of H at specific, stable positions) | Ensures identical chemical reactivity and behavior during extraction and derivatization steps.[7] |
| pKa | ~8.9 | ~8.9 | Similar acid-base properties ensure consistent behavior in pH-dependent extraction methods (e.g., liquid-liquid extraction). |
| LogP | ~4.4 | ~4.4 | Similar lipophilicity leads to comparable partitioning in extraction solvents and retention on reversed-phase chromatography columns. |
Data compiled from PubChem and other chemical databases.[14][15]
The deuterium atoms in Verapamil-d6 are strategically placed on non-exchangeable positions of the molecule.[8] This is a critical consideration, as labeling on exchangeable sites (like -OH or -NH groups) could lead to the loss of deuterium and compromise the integrity of the standard.[8][16]
The Mechanism of Action in the Analytical Workflow
The power of Verapamil-d6 lies in its ability to track the analyte, verapamil, through every potential point of variability.
-
During Sample Extraction: Whether using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of Verapamil-d6.[4] Because they have nearly identical chemical properties, their recovery rates from the biological matrix will be virtually the same.
-
During Chromatographic Separation: Verapamil-d6 is designed to co-elute with verapamil.[7] This is crucial because matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—are a major source of error in LC-MS/MS.[17] Since both compounds elute at the same time, they experience the same matrix effects.[17] If the verapamil signal is suppressed by 20%, the Verapamil-d6 signal will also be suppressed by 20%.
-
During Ionization and Detection: The ratio of the analyte peak area to the IS peak area remains constant, irrespective of the absolute signal intensity. This constant ratio is what allows for accurate quantification even in the presence of significant ion suppression or enhancement.[18]
Experimental Protocol: A Validated LC-MS/MS Method for Verapamil Quantification
This section outlines a robust, field-tested protocol for the quantification of verapamil in human plasma using this compound as the internal standard. This protocol is based on established methodologies and serves as a template for method development.[19][20]
Materials and Reagents
-
Reference Standards: Verapamil Hydrochloride, this compound
-
Biological Matrix: Human plasma (K₂EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil HCl and Verapamil-d6 HCl in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the verapamil stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Verapamil-d6 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Verapamil-d6 working solution (100 ng/mL).
-
Vortex briefly for 10 seconds.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Verapamil: 455.3 → 165.1; Verapamil-d6: 461.3 → 165.1 |
| Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
Note: MS/MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument used.
Trustworthiness and Self-Validation: Ensuring Method Robustness
A key tenet of a trustworthy bioanalytical method is its ability to self-validate during routine use. The response of the internal standard is a critical diagnostic tool.[1] Regulatory guidance from the FDA suggests monitoring the IS response across all samples in a run.[1][2]
-
Consistent IS Response: In a well-controlled assay, the peak area of Verapamil-d6 should be consistent across all samples (calibrators, QCs, and unknowns), typically within ±50% of the mean response for the batch.
-
Investigating IS Variability: A significant deviation or drift in the IS response can indicate a problem.[1] For instance, a consistently lower IS response in a specific set of subject samples compared to calibrators could point to a unique matrix effect in those samples, warranting further investigation.[1] By monitoring the IS, the analyst can have confidence that the method is performing as expected or be alerted to potential issues that could compromise data integrity.
Conclusion
This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard. Its mechanism of action is elegantly simple yet profoundly effective: by being chemically and physically analogous to the analyte, it faithfully tracks it through the entire bioanalytical process. This co-behavior allows it to normalize for variations in sample preparation, chromatography, and mass spectrometric detection, particularly the unpredictable effects of the biological matrix. The result is a significant enhancement in the accuracy, precision, and robustness of quantitative data, ensuring that the results meet the stringent requirements of researchers, drug developers, and regulatory agencies. The implementation of Verapamil-d6, following a well-validated protocol, is a cornerstone of high-quality bioanalysis for verapamil and its metabolites.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis . (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017, December 18). Crimson Publishers. Retrieved January 16, 2026, from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? . (n.d.). Retrieved January 16, 2026, from [Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . (n.d.). Hilaris Publisher. Retrieved January 16, 2026, from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). Retrieved January 16, 2026, from [Link]
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SR (verapamil hydrochloride) Sustained-Release Oral Caplets . (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]
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Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry . (2003, December 25). PubMed. Retrieved January 16, 2026, from [Link]
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Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study . (2022, March 1). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]
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Clinical pharmacokinetics of verapamil . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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(S)-(-)-Verapamil-d6 Hydrochloride . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats . (2018, April 15). ResearchGate. Retrieved January 16, 2026, from [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . (n.d.). FDA. Retrieved January 16, 2026, from [Link]
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White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis . (n.d.). CMIC. Retrieved January 16, 2026, from [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR . (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method . (2024, October 20). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 16, 2026, from [Link]
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What is the mechanism of Verapamil Hydrochloride? . (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Application of Verapamil-d6 Hydrochloride in Quantitative Bioanalysis
Abstract: Verapamil, a widely used calcium channel blocker, presents significant bioanalytical challenges due to its extensive first-pass metabolism and complex pharmacokinetic profile. Accurate quantification in biological matrices is therefore paramount for meaningful pharmacokinetic, toxicokinetic, and clinical studies. This technical guide details the critical role of Verapamil-d6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the theoretical underpinnings of internal standardization, the distinct advantages of using a deuterated analog, and provide a detailed, field-proven protocol for the robust quantification of verapamil in plasma. This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish high-fidelity methods for verapamil analysis.
Introduction: The Bioanalytical Imperative for Verapamil
Verapamil is a class IV antiarrhythmic agent and antihypertensive drug used to manage conditions like high blood pressure, angina, and supraventricular tachycardia.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being significantly more potent.[3][4] The drug's clinical utility is complicated by its pharmacokinetic properties; while well-absorbed orally, it undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4, leading to a low systemic bioavailability of only 10-22%.[5][6] This high variability, coupled with its action as a P-glycoprotein (P-gp) inhibitor, makes verapamil a key compound in drug-drug interaction (DDI) studies.[6][7]
This complex profile necessitates highly accurate and precise bioanalytical methods to reliably correlate plasma concentrations with pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its superior sensitivity and selectivity.[8] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, instrument response, and matrix effects.[9][10] To overcome these challenges, an appropriate internal standard (IS) is not just recommended; it is essential.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The principle of internal standardization involves adding a known quantity of a reference compound (the IS) to all samples, calibrators, and quality controls prior to any processing.[10] The final quantification is based on the ratio of the analytical signal of the target analyte to that of the IS.[10] This approach corrects for procedural variability, as any loss or signal fluctuation experienced by the analyte should be mirrored by the IS.
While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard for quantitative bioanalysis.[9][11][12] A SIL-IS is chemically identical to the analyte, with the exception that several atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).[13]
This compound (C₂₇H₃₃D₆ClN₂O₄) is the deuterated form of verapamil, engineered specifically for this purpose.[7][14]
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: Verapamil-d6 behaves almost identically to unlabeled verapamil during sample extraction, chromatography, and ionization.[11][13] This ensures the most accurate correction for recovery and matrix effects.
-
Co-elution: It co-elutes with the analyte during liquid chromatography, meaning both compounds experience the exact same analytical conditions and potential for ion suppression or enhancement at the same moment.[12]
-
Mass Differentiability: The mass difference imparted by the six deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS, despite their identical chemical behavior.[13][15]
The use of a SIL-IS like Verapamil-d6 is widely shown to reduce variability and improve the accuracy and precision of bioanalytical assays, making it the preferred choice for regulatory submissions.[8][16]
Experimental Application: Quantitative Analysis of Verapamil in Plasma
This section provides a representative protocol for the quantification of verapamil in human plasma using Verapamil-d6 HCl as the internal standard.
Workflow Overview
The overall process involves sample preparation to isolate the drug from the biological matrix, separation using HPLC, and detection by tandem mass spectrometry.
Detailed Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Verapamil Hydrochloride and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Serially dilute the Analyte Stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock solution with 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.
2. Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Prepare a set of 8-10 calibration standards by spiking appropriate volumes of the Analyte Working Solutions into blank human plasma. The concentration range should encompass the expected in-vivo concentrations (e.g., 0.5 to 250 ng/mL).[17][18]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 200 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a clean 1.5 mL microcentrifuge tube.[15]
-
Internal Standard Spiking: Add 20 µL of the IS Working Solution (100 ng/mL) to each tube except for the "blank" sample. Vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to each tube.[15] This step is critical as it deprotonates the amine on verapamil, converting it to its more non-polar free base form, which enhances its partitioning into the organic extraction solvent. Vortex for 30 seconds.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 98:2 v/v).[19] Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions: The following are typical starting parameters and should be optimized for the specific instrumentation used.
| LC Parameters | Typical Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 40-60% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | Typical Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Verapamil Transition (MRM) | Q1: 455.4 m/z -> Q3: 165.2 m/z[20] |
| Verapamil-d6 Transition (MRM) | Q1: 461.4 m/z -> Q3: 165.2 m/z |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Rationale for MRM Transition: The transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion increases the selectivity of the assay. The m/z 165.2 fragment is a stable, characteristic product resulting from the cleavage of the verapamil molecule. Since the deuterium labels are on the isopropyl group, this fragment is common to both the labeled and unlabeled compounds, which is acceptable as the precursor ions are distinct.[21]
5. Data Processing and Quantification:
-
The instrument software integrates the chromatographic peaks for both the verapamil and Verapamil-d6 MRM transitions.
-
A Peak Area Ratio (PAR) is calculated for each injection: PAR = Peak Area of Verapamil / Peak Area of Verapamil-d6.
-
A calibration curve is constructed by plotting the PAR of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is typically applied.
-
The concentrations of verapamil in the QC and unknown samples are calculated by interpolating their PAR values from the regression equation of the calibration curve.
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only reliable if it is rigorously validated. The use of Verapamil-d6 HCl is instrumental in meeting the stringent acceptance criteria set by regulatory bodies like the U.S. FDA and EMA.[22][23] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Assessed by analyzing QC samples over several days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).
-
Recovery: The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible. The SIL-IS is critical for correcting any variability in recovery between samples.[8]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The SIL-IS co-elutes and experiences the same matrix effect, thus normalizing the analyte response and ensuring accuracy.[9]
-
Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over the calibration range.
-
Stability: Confirmation that the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
This compound is an indispensable tool for researchers and drug developers. Its use as a stable isotope-labeled internal standard is the cornerstone of robust, reliable, and accurate LC-MS/MS-based bioanalysis of verapamil. By effectively compensating for variations inherent in the analytical process—from extraction to detection—it ensures the generation of high-quality pharmacokinetic and clinical data, underpinning critical decisions in the drug development pipeline. The methodologies and principles outlined in this guide provide a framework for developing and validating high-performance assays worthy of scientific and regulatory scrutiny.
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 385(5), 959-961. Available at: [Link]
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Al-Ghananeem, A. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]
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Eichelbaum, M., et al. (1980). Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration. British Journal of Clinical Pharmacology, 10(2), 133-137. Available at: [Link]
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Yano, Y., et al. (2022). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. MDPI. Available at: [Link]
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McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19-76. Available at: [Link]
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Sankar, G., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 50(5), 415-423. Available at: [Link]
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Zlotos, G., et al. (2000). Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 137-147. Available at: [Link]
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Follath, F., et al. (1985). Pharmacokinetics of conventional and slow-release verapamil. British Journal of Clinical Pharmacology, 20(Suppl 1), 149S-153S. Available at: [Link]
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Verapamil-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide offers an in-depth examination of the physical and chemical properties of Verapamil-d6 Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document provides a crucial understanding of this deuterated standard. The guide details its structural and physicochemical characteristics, analytical profiles, and practical applications, particularly its role as an internal standard in quantitative analyses. By integrating technical data with established scientific protocols, this paper serves as an essential resource for ensuring accuracy and reliability in experimental workflows.
Introduction: The Significance of Deuterated Standards in Analytical Chemistry
In the landscape of modern pharmaceutical analysis, particularly in bioanalytical studies, the use of stable isotope-labeled internal standards is fundamental for achieving accurate and precise quantification. This compound, a deuterated analog of Verapamil, exemplifies such a standard. Deuterium, a stable isotope of hydrogen, is incorporated into the Verapamil molecule, resulting in a compound that is chemically analogous to the parent drug but possesses a greater molecular weight.
This mass difference is readily distinguishable by mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during crucial processes like sample extraction, chromatography, and ionization. This co-elution characteristic is vital for correcting matrix effects and procedural inconsistencies, thereby enabling highly reliable quantification of Verapamil in complex biological samples.[1][2]
Physicochemical Properties of this compound
A comprehensive grasp of the physical and chemical properties of this compound is essential for its correct handling, storage, and application in a laboratory setting.
Chemical Identity and Structure
-
Chemical Name: α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride[3]
The molecular structure of this compound features six deuterium atoms, which provides a significant mass shift for clear differentiation in mass spectrometric analyses without altering the molecule's fundamental chemical behavior.
Tabulated Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | White solid | [3] |
| Purity | ≥98% | [3][4][7] |
| Melting Point | >142 °C (decomposes) | [7] |
| Solubility | Soluble in Methanol, Chloroform, and DMF. | [3][7] |
| Storage Temperature | 4°C for short-term, -20°C for long-term storage. | [3][6] |
Analytical Characterization and Quality Assurance
The identity, purity, and stability of this compound are verified through a suite of analytical techniques. A multi-faceted approach to quality control is imperative for ensuring the integrity of research outcomes.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound. In positive ion mode electrospray ionization (ESI), the protonated molecule is observed, confirming its mass. High-resolution mass spectrometry (HRMS) is crucial for verifying the degree of deuterium incorporation, with industry standards requiring ≥98% isotopic enrichment.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides structural confirmation and verifies the sites of deuteration. In the spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced, providing direct evidence of successful isotopic labeling.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the standard. This technique separates the main compound from any potential impurities, such as synthetic byproducts or degradants. A high-purity standard will present as a single, sharp peak.[6][9]
Experimental Protocols and Workflows
Standardized procedures for the handling and application of this compound are critical for reproducible and reliable experimental results.
Storage and Handling
Proper storage is crucial to maintain the chemical and isotopic integrity of deuterated compounds.[10]
-
Storage: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[11] For short-term use, refrigeration at 4°C is adequate.[3][6]
-
Handling: To prevent moisture absorption, especially with hygroscopic compounds, it is recommended to handle the substance in a dry environment, such as under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Preparation of Solutions: When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation.[10] Stock solutions should be prepared in aprotic solvents where possible and stored in well-sealed containers at low temperatures.
Preparation of a Standard Stock Solution
A typical starting point for quantitative analysis is the preparation of a 1 mg/mL stock solution.
Methodology:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask.
-
Dissolve the solid in a suitable solvent, such as methanol.
-
Dilute to the final volume with the solvent, ensuring thorough mixing.
-
Store the stock solution in amber vials at -20°C to protect it from light and prevent degradation.
Application as an Internal Standard in LC-MS/MS Analysis
The following diagram illustrates the workflow for using this compound as an internal standard for the quantification of Verapamil in a biological matrix.
Caption: Workflow for the quantification of Verapamil using Verapamil-d6 HCl as an internal standard.
Protocol Explanation:
-
Spiking: A known amount of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[13][14] This ensures that any variability during the extraction and analysis is accounted for.
-
Extraction: The analytes are extracted from the biological matrix, often using liquid-liquid extraction or solid-phase extraction.[15][16]
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The analytes are separated chromatographically and detected by the mass spectrometer.[17][18]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the samples.[19]
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.
-
Safety Data Sheet (SDS): Consult the manufacturer's SDS for detailed safety and handling information.
Conclusion
This compound is a high-fidelity tool for the accurate quantification of Verapamil in research and clinical settings. Its well-defined physicochemical properties and predictable behavior make it an ideal internal standard for LC-MS/MS applications. Adherence to the proper storage, handling, and experimental protocols outlined in this guide will ensure the generation of reliable and reproducible data, upholding the principles of scientific integrity.
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An In-depth Technical Guide to the Synthesis and Characterization of Verapamil-d6 Hydrochloride
Foreword: The Rationale for Isotopic Labeling in Pharmaceutical Sciences
In the landscape of modern drug development and bioanalysis, the strategic modification of molecules is paramount. Isotopic labeling, particularly deuteration, has emerged as a powerful tool, not merely for academic curiosity, but for its profound practical implications. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically identical in its interactions with biological targets but physically distinguishable by analytical instrumentation.[1][2] This subtle alteration has two primary applications that drive its use: as a superior internal standard for bioanalytical quantitation and as a strategy to modulate drug metabolism through the Kinetic Isotope Effect (KIE).[][4]
Verapamil, a widely used calcium channel blocker for treating hypertension and cardiac arrhythmias, is extensively metabolized in the body, primarily through cytochrome P450 (CYP) enzymes like CYP3A4.[5] This metabolic profile makes it an ideal candidate for both applications of deuteration. Verapamil-d6 Hydrochloride, a deuterated analogue of Verapamil, serves as the gold-standard internal standard in pharmacokinetic studies due to its near-identical chemical behavior and distinct mass.[6][7] Furthermore, understanding the impact of deuteration on its metabolic fate provides valuable insights into drug design and optimization.[8][9]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the synthetic and analytical choices, offering not just protocols, but a framework for understanding and applying this critical chemical entity.
Part I: Strategic Synthesis of this compound
The synthesis of an isotopically labeled compound is a process of precision. The placement of the deuterium atoms must be strategic to ensure they are not lost through chemical exchange and are located in a position that is synthetically accessible and analytically relevant. For Verapamil-d6, the labeling is typically on the isopropyl group, creating 5-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride.[10][11] This position is chemically robust and provides a clear mass shift for mass spectrometry-based detection without altering the core pharmacophore.
Retrosynthetic Analysis and Workflow
The synthesis of Verapamil is a well-established process that involves the coupling of two key fragments. The introduction of the deuterated isopropyl group is achieved by using a deuterated starting material, typically 2-bromo-1,1,1,3,3,3-hexadeuteropropane.
Caption: High-level retrosynthetic workflow for Verapamil-d6 HCl.
Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established methodologies for Verapamil and its analogues.[12][13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Alkylation of Homoveratronitrile with Deuterated Bromopropane
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as n-Butyllithium (BuLi) to generate the carbanion of homoveratronitrile (3,4-dimethoxyphenylacetonitrile), which is added dropwise. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.
-
Alkylation: Slowly add 2-bromo-1,1,1,3,3,3-hexadeuteropropane. The reaction is allowed to slowly warm to room temperature and stirred overnight. The deuterium-labeled alkylating agent directly introduces the d6-isopropyl group at the alpha-carbon position.
-
Workup: Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Second Alkylation to Introduce the Aminoalkyl Chain
-
Deprotonation: The product from Step 1 is again dissolved in anhydrous THF and deprotonated under an inert atmosphere at -78 °C using a strong base like BuLi.
-
Alkylation: An N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine precursor is added to complete the carbon skeleton of Verapamil-d6. This step couples the two major fragments of the molecule.
-
Workup: The reaction is quenched and worked up as described in Step 1. The crude product is purified by column chromatography on silica gel to yield the Verapamil-d6 free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Verapamil-d6 free base (an oil) in a suitable solvent, typically ethyl acetate.[14]
-
Acidification: Slowly add a solution of hydrochloric acid in ethyl acetate or isopropanol dropwise with stirring. The choice of an anhydrous acidic solution is crucial to prevent hydrolysis and ensure the precipitation of the hydrochloride salt.[12]
-
Precipitation & Isolation: The this compound will precipitate as a white solid. The mixture is typically cooled to enhance precipitation, and the solid is collected by vacuum filtration.
-
Drying: The collected solid is washed with cold ethyl acetate or diethyl ether and dried under vacuum to yield the final product.
Part II: Comprehensive Characterization and Quality Control
Rigorous characterization is a non-negotiable step to validate the identity, purity, and isotopic enrichment of the synthesized this compound. Each analytical technique provides a unique and complementary piece of information, creating a self-validating system of quality control.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₃D₆ClN₂O₄ | [15] |
| Molecular Weight | 497.10 g/mol | [15] |
| Exact Mass | 496.2975 Da | [11] |
| CAS Number | 1185032-80-7 | [11][16] |
| Appearance | White to off-white solid | General Observation |
Mass Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms. It directly measures the mass-to-charge ratio (m/z) of the molecule, and a mass increase of approximately 6 Da (6 x 1.006 Da) compared to unlabeled Verapamil provides unequivocal evidence of hexadeuteration.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of Verapamil-d6 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography: Inject the sample onto a C18 HPLC column (e.g., 50 x 2.1 mm, 3.5 µm). Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates the analyte from any potential impurities.
-
Mass Spectrometry: Analyze the column effluent using a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire full scan data to identify the parent ion and product ion scan (MS/MS) data to confirm fragmentation patterns.
Data Interpretation & Comparison
| Analyte | Parent Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Rationale for Fragment |
| Verapamil | ~455.3 | 303.2 | Cleavage of the bond between the nitrile-bearing carbon and the aminoalkyl chain. |
| Verapamil-d6 | ~461.3 | 303.2 | The +6 Da shift is observed in the parent ion. The major fragment does not contain the deuterated isopropyl group, so its mass remains unchanged, confirming the site of labeling. |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the mass, NMR spectroscopy confirms the location of the isotopic labels. In ¹H NMR, the signals corresponding to the protons on the isopropyl group of unlabeled Verapamil will be absent in the spectrum of Verapamil-d6. This provides orthogonal confirmation of the synthetic outcome.[2]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of Verapamil-d6 HCl in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation: Compare the acquired spectrum to a reference spectrum of unlabeled Verapamil HCl.[17] The characteristic signals for the isopropyl methyl protons (a doublet) and the isopropyl methine proton (a multiplet) in the unlabeled standard should be absent or significantly diminished (to the level of isotopic impurity) in the Verapamil-d6 spectrum. All other signals corresponding to the aromatic, methoxy, and other aliphatic protons should remain present.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for determining the chemical purity of the synthesized compound. It separates the target compound from starting materials, by-products, and other impurities. A high degree of chemical purity is essential, especially for its use as an internal standard, to prevent interference in analytical assays.
Protocol: RP-HPLC with UV Detection
-
System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.[18] A typical ratio could be Methanol:Water (70:30 v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at a wavelength where Verapamil has strong absorbance, such as 278 nm.[19]
-
Quantification: Chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part III: Applications in Pharmaceutical Research
The utility of this compound extends beyond its synthesis and characterization, finding critical roles in bioanalysis and metabolic research.
The Gold Standard Internal Standard
In quantitative bioanalysis, particularly LC-MS/MS, an internal standard (IS) is added to samples and standards to correct for variability during sample processing and analysis.[20][21] A stable isotope-labeled (SIL) analogue like Verapamil-d6 is the ideal IS for quantifying Verapamil for several reasons:
-
Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte.
-
Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.
-
Equivalent Extraction Recovery: It mimics the analyte during sample extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction).
This ensures that any loss of analyte during the workflow is mirrored by a proportional loss of the IS, leading to a highly accurate and precise ratio-based quantification.[6]
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A Senior Application Scientist's Guide to Verapamil-d6 Hydrochloride: Sourcing, Purity, and Application
Introduction: The Critical Role of a Stable Isotope-Labeled Standard
Verapamil, a phenylalkylamine derivative, is a widely utilized calcium channel blocker for the management of hypertension, angina, and cardiac arrhythmias.[1][2] Its complex pharmacokinetic profile, characterized by extensive first-pass metabolism and significant inter-individual variability, necessitates precise and accurate quantification in biological matrices for both clinical monitoring and drug development research.[3][4] Verapamil-d6 Hydrochloride (CAS No. 1185032-80-7), a deuterium-labeled analog of Verapamil, serves as an ideal internal standard (IS) for quantitative bioanalysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The incorporation of six deuterium atoms creates a stable, heavier version of the molecule that is chemically identical to the parent drug, Verapamil. This chemical homology ensures that Verapamil-d6 co-elutes chromatographically and exhibits identical ionization and extraction behavior to the analyte during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for correcting variations in sample processing and instrument response. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing high-purity this compound, understanding its quality attributes, and implementing it in a validated bioanalytical workflow.
Supplier Landscape and Purity Specifications
The selection of a reputable supplier is the foundational step in ensuring the integrity of quantitative data. The market offers this compound from various specialized chemical suppliers, each providing critical documentation to certify the material's quality.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Simson Pharma Limited | 1185032-80-7 | Accompanied by Certificate of Analysis (CoA) | Offers the product for use as a bioanalytics standard. |
| SynZeal | 1185032-80-7 | Supplied with CoA and analytical data[5] | Can be used for analytical method development and validation (AMV).[5] |
| LGC Standards | 1185032-80-7 | >95% (HPLC)[6] | Provides product in neat format and specifies storage at +4°C.[6] |
| MedchemExpress | 1185032-80-7 | Not explicitly stated, but intended for research[7] | Notes its use as an internal standard for clinical mass spectrometry.[7] |
| Santa Cruz Biotechnology | Not specified | ≥98%[8] | Labeled as a dangerous good for transport, may incur extra charges.[8] |
| Aladdin Scientific | Not specified | ≥98%[9] | Provides the material as a chemical for research.[9] |
| Pharmaffiliates | 1185032-80-7 | Not explicitly stated | Lists Verapamil-d6 HCl among other related impurities and standards.[10] |
Purity and Quality Control: A Self-Validating System
For an internal standard, purity is not a monolithic concept. It is a composite of chemical purity, isotopic purity, and structural identity. Each aspect must be rigorously verified to prevent analytical artifacts that could compromise study results.
The Causality Behind Purity Requirements
-
Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of residual solvents, starting materials, or synthesis byproducts. A common method for determination is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] Impurities can cause interfering peaks, suppress the analyte or IS signal in the mass spectrometer, or, if they are unlabeled Verapamil, artificially inflate the measured analyte concentration.
-
Isotopic Purity (Isotopic Enrichment): This measures the percentage of the labeled compound that contains the specified number of deuterium atoms (in this case, six). Inadequate isotopic enrichment can lead to "crosstalk," where the signal from the internal standard contributes to the signal of the native analyte, leading to inaccurate quantification. This is typically assessed via high-resolution mass spectrometry.
-
Structural Identity: Confirms that the molecule has the correct covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.
The Certificate of Analysis (CoA): The Cornerstone of Trust
Every batch of a reference standard must be accompanied by a comprehensive Certificate of Analysis. This document is the supplier's attestation of quality and should be scrutinized upon receipt. A trustworthy CoA includes:
-
Supplier Name and Product Details (Name, CAS No., Lot No.)
-
Chemical Structure
-
Identity Confirmation: Evidence from ¹H-NMR and Mass Spectrometry confirming the structure and mass.
-
Chemical Purity: Typically determined by HPLC, with the chromatogram provided. Purity levels of ≥98% are common for high-quality standards.[8][9]
-
Isotopic Enrichment: Mass spectrometry data indicating the percentage of the d6 species.
-
Storage Conditions and Retest Date.[6]
The workflow for procuring and qualifying a new lot of this compound is a critical, self-validating process.
Caption: Procurement and internal qualification workflow.
Application Protocol: Quantification of Verapamil in Plasma by LC-MS/MS
This protocol describes a robust method for determining Verapamil concentrations in human plasma, a critical procedure in pharmacokinetic studies.[12][13]
Reagents and Materials
-
Verapamil Hydrochloride Reference Standard
-
This compound Internal Standard
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Verapamil HCl and Verapamil-d6 HCl into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Analyte Working Solutions (Calibration Standards): Serially dilute the Verapamil stock solution with 50:50 Acetonitrile:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Verapamil-d6 HCl stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal without being excessively high.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a clean polypropylene tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins. The acid helps to maintain the analytes in their ionized state for better MS sensitivity.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Discovery C18, 50 × 2.1 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min[14]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Verapamil: Q1: 455.4 -> Q3: 165.2[13]
-
Verapamil-d6: Q1: 461.4 -> Q3: 165.2 (Note: The product ion is often the same as the unlabeled drug, as the deuterium is on a part of the molecule that is lost).
-
The fundamental principle of this method relies on the consistent ratio of the analyte to the stable isotope-labeled internal standard.
Caption: The role of an internal standard in LC-MS/MS.
Data Analysis
-
Integrate the peak areas for both Verapamil and Verapamil-d6 for all injections.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Verapamil) / (Peak Area of Verapamil-d6).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Perform a linear regression (typically with 1/x² weighting) on the calibration curve.
-
Determine the concentration of Verapamil in the unknown samples by interpolating their PAR values from the regression equation.
Conclusion
References
-
SynZeal. Verapamil D6 | 1185032-80-7. [Link]
-
PubMed. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. [Link]
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Biocompare.com. This compound from Aladdin Scientific. [Link]
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National Institutes of Health. Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration. [Link]
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MDPI. Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. [Link]
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PubMed. Clinical pharmacokinetics of verapamil. [Link]
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National Center for Biotechnology Information. Verapamil use in patients with cardiovascular disease: an overview of randomized trials. [Link]
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PubMed. Verapamil use in patients with cardiovascular disease: an overview of randomized trials. [Link]
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Bentham Science Publisher. A Fast and Simple Conductometric Method for Verapamil Hydrochloride Determination in Pharmaceutical Formulations. [Link]
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Pharmacia. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. [Link]
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ScienceAsia. Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. [Link]
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ResearchGate. The Role of a Slow Channel Inhibitor, Verapamil, in the Management of Hypertension. [Link]
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National Institutes of Health. Verapamil | C27H38N2O4 | CID 2520. [Link]
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ResearchGate. (PDF) IDENTIFICATION AND QUANTIFICATION OF VERAPAMIL IN BLOOD AND URINE. [Link]
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A Technical Guide on the Core Role of Deuterium Labeling in Verapamil-d6 for Advanced Drug Analysis
Abstract
This in-depth technical guide delineates the fundamental role of deuterium labeling in the context of Verapamil-d6, a stable isotope-labeled analog of the calcium channel blocker, Verapamil. We will dissect the core scientific principles, from the quantum mechanical basis of the Kinetic Isotope Effect (KIE) to the pragmatic application of this technology in modern bioanalysis. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of how Verapamil-d6 serves as the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. We will cover the causality behind its superior performance in pharmacokinetic (PK) studies, its function in mitigating analytical variability, and provide a validated, step-by-step protocol for its implementation.
Verapamil: The Clinical Context and Analytical Imperative
Verapamil is a phenylalkylamine class L-type calcium channel blocker widely prescribed for the treatment of hypertension, angina, and supraventricular tachyarrhythmias.[1][2][3] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility.[1][2] However, the clinical application of Verapamil is complicated by its challenging pharmacokinetic profile. It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes (notably CYP3A4, CYP3A5, and CYP2C8), resulting in low and variable oral bioavailability (10-35%).[4][5][6][7][8] This high inter-individual variability, coupled with a narrow therapeutic window, necessitates precise and accurate quantification of Verapamil concentrations in biological matrices for therapeutic drug monitoring and pharmacokinetic studies.[9]
The Science of Deuterium Labeling: More Than Just a Heavier Hydrogen
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). The strategic substitution of hydrogen with deuterium in a drug molecule is a technique known as deuterium labeling.[10] While this substitution results in a molecule that is chemically and functionally identical to the parent drug in terms of its pharmacodynamics (how it interacts with its biological target), the increased mass has a profound effect on the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
The Kinetic Isotope Effect (KIE): A Metabolic Shield
The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE).[10][11] The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond.[11] Consequently, more energy is required to break a C-D bond. In drug metabolism, the cleavage of a C-H bond by enzymes like cytochrome P450 is often the rate-limiting step.[11][12][13] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced.[13][14] This KIE is the key to creating metabolically more robust molecules and, critically for our topic, exceptionally stable internal standards.[10][12]
The Kinetic Isotope Effect (KIE) on metabolic bond cleavage.
Verapamil-d6: The Quintessential Internal Standard for Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before processing. Its purpose is to correct for analyte loss during sample preparation and for variations in instrument response.[15][16][17] A stable isotope-labeled (SIL) version of the analyte is the universally accepted gold standard for an IS, a role for which Verapamil-d6 is perfectly suited.[18][19]
The Power of Physicochemical Homogeneity
Verapamil-d6 is structurally identical to Verapamil, with the exception of six deuterium atoms replacing hydrogens on the isopropyl group.[20] This near-perfect identity ensures that it behaves in the same manner as the unlabeled Verapamil during every stage of the analytical process:
-
Extraction Recovery: It partitions between solvents and binds to surfaces identically.
-
Chromatographic Co-elution: It has the same retention time on an LC column.
-
Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer source.
Distinction by Mass: The Key to Quantification
Despite behaving identically, the mass spectrometer can easily differentiate between the analyte and the internal standard. The mass difference of 6 Daltons (Da) allows the instrument to monitor the specific mass-to-charge ratio (m/z) for each compound simultaneously.
Table 1: Comparative Properties of Verapamil and Verapamil-d6
| Property | Verapamil | Verapamil-d6 | Rationale for IS Performance |
| Chemical Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₂D₆N₂O₄ | Identical core structure |
| Monoisotopic Mass | 454.29 g/mol | 460.32 g/mol | Allows for distinct MS detection |
| Chromatographic Retention | Co-elutes with Verapamil-d6 | Co-elutes with Verapamil | Ensures identical exposure to matrix effects |
| Ionization Efficiency | Nearly identical to Verapamil-d6 | Nearly identical to Verapamil | Ensures proportional response to signal fluctuations |
By calculating the ratio of the analyte's response to the IS's response, any variability introduced during the workflow is cancelled out, leading to highly precise and accurate quantification.
Self-Validating Systems: Mitigating Matrix Effects
A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate results.[15] Because Verapamil-d6 co-elutes and has the same ionization properties as Verapamil, it is subjected to the exact same degree of ion suppression or enhancement at that specific point in time. Therefore, the ratio of analyte to IS remains constant, effectively neutralizing the matrix effect and creating a self-validating system for each individual sample.
Workflow demonstrating how a SIL-IS corrects for matrix effects.
Experimental Protocol: Quantification of Verapamil in Human Plasma
This protocol describes a robust, validated method for the determination of Verapamil in human plasma using Verapamil-d6 as an internal standard via LC-MS/MS.[21][22][23]
Materials and Reagents
-
Reference Standards: Verapamil hydrochloride, Verapamil-d6
-
Reagents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade), Formic Acid (FA), Ultrapure Water
-
Biological Matrix: Blank human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Verapamil and Verapamil-d6 in MeOH.
-
Working Solutions: Prepare serial dilutions of the Verapamil stock solution in 50:50 ACN:H₂O to create calibration standards. Prepare a working solution of Verapamil-d6 (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Verapamil-d6 working solution. Vortex for 5 seconds.
-
Add 150 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Verapamil: 455.3 → 165.1
-
Verapamil-d6: 461.3 → 165.1
-
Data Analysis
-
Integrate the chromatographic peaks for both Verapamil and Verapamil-d6.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Verapamil) / (Peak Area of Verapamil-d6).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Verapamil in unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
Conclusion
Deuterium labeling, as embodied in Verapamil-d6, is a sophisticated yet essential tool in pharmaceutical analysis. It leverages the fundamental Kinetic Isotope Effect to provide an internal standard that is not merely a proxy, but an almost perfect analytical twin to the target analyte. Its ability to co-elute and experience identical matrix effects creates a self-validating system within each sample, ensuring the highest degree of accuracy and precision. For researchers and drug developers, the use of Verapamil-d6 is a non-negotiable component of any robust bioanalytical method, underpinning the integrity of pharmacokinetic data required for both clinical and regulatory success.
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Singh, B. N., Hecht, H. S., Nademanee, K., & Chew, C. Y. (1982). Electrophysiologic and hemodynamic effects of slow-channel blocking drugs. Progress in cardiovascular diseases, 25(2), 103–132. [Link]
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PubChem. (n.d.). Verapamil Action Pathway. Retrieved from [Link]
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McAllister, R. G. (1982). Clinical pharmacology of verapamil. Progress in cardiovascular diseases, 25(2), 83–102. [Link]
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U.S. Food and Drug Administration. (n.d.). Verapamil Label. Retrieved from [Link]
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Wikipedia. (n.d.). Verapamil. Retrieved from [Link]
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Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British journal of clinical pharmacology, 47(5), 545–552. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Busse, D., Cosgun, S., Warnke, C., & May, U. (2000). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 363–369. [Link]
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Pediatric Oncall. (n.d.). Verapamil Drug Index. Retrieved from [Link]
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Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173. [Link]
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Eichelbaum, M., Birkel, P., Grube, E., Gütgemann, U., & Somogyi, A. (1980). The pharmacokinetics of conventional and slow-release verapamil. British journal of clinical pharmacology, 10(Suppl 2), 217S–221S. [Link]
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Maurer, H. H. (2007). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. LCGC North America, 25(7), 654-664. [Link]
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Drugs.com. (n.d.). Verapamil: Package Insert / Prescribing Information. Retrieved from [Link]
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Busch, U., Müller, H. G., & Eichelbaum, M. (1997). Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans. Naunyn-Schmiedeberg's archives of pharmacology, 355(3), 388–393. [Link]
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
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ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The kinetic isotope effect in the search for deuterated drugs. Drug discovery today, 24(1), 196–203. [Link]
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MHE Labs. (2024). What is LC-MS/MS Workplace Drug Testing?. Retrieved from [Link]
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Thomson, S. J. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
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Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug discovery today, 10(20), 1357–1367. [Link]
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News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Wang, J. S., Wen, X., & Backman, J. T. (2005). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug metabolism and disposition: the biological fate of chemicals, 33(5), 646–653. [Link]
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ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]
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PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Sun, H., Piotrowski, D. W., Orr, S. T. M., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]
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An In-Depth Technical Guide to Isotopic Labeling: A Case Study with Verapamil-d6
Abstract
In the landscape of modern drug development and pharmacokinetics, the precise quantification of xenobiotics in complex biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and precision. This guide delves into the core principles of stable isotopic labeling through the lens of a practical and widely applicable case study: the use of Verapamil-d6 as an internal standard for the quantification of Verapamil in plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a robust framework, blending foundational theory with field-proven experimental protocols. We will explore the causality behind experimental choices, from the selection of the internal standard to the intricacies of sample preparation and method validation, thereby presenting a self-validating system for reliable bioanalysis.
Section 1: The Principle of Isotopic Labeling in Quantitative Bioanalysis
Introduction to Stable Isotope Labeling
At its core, isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes. For instance, replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). The resulting isotopically labeled molecule is chemically identical to its unlabeled counterpart ("isotopologue") but possesses a higher mass. This mass difference is the key attribute exploited in mass spectrometry.
The "Gold Standard": Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique for quantifying a compound in a sample.[1][2] The method involves adding a known quantity of an isotopically labeled version of the analyte—the "internal standard" (IS)—to the sample at the earliest possible stage of the workflow.[2][3] The IS and the native analyte behave almost identically during subsequent sample processing steps (e.g., extraction, derivatization) and chromatographic separation.[2] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the IS.
In the mass spectrometer, the native analyte and the IS are differentiated by their mass-to-charge ratio (m/z). By measuring the ratio of the MS signal response of the analyte to that of the IS, one can accurately calculate the concentration of the analyte in the original sample, as the ratio remains constant regardless of sample loss.[3][] This principle effectively corrects for variability, making the method exceptionally robust and reliable.
Section 2: Verapamil and its Deuterated Analog, Verapamil-d6
Verapamil: A Pharmacological and Metabolic Profile
Verapamil is a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias.[5][6] It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, most notably CYP3A4.[7][8] The major metabolic pathways are N-dealkylation and O-demethylation.[7][9] One of its primary metabolites, norverapamil, retains some of the parent drug's activity.[6] Given this complex metabolic profile and its therapeutic importance, accurate quantification in biological fluids is essential for pharmacokinetic and bioequivalence studies.[10][11]
Introducing Verapamil-d6: The Ideal Internal Standard
Verapamil-d6 is a deuterated form of Verapamil where six hydrogen atoms have been replaced with deuterium. This labeling is typically done on the methoxy groups, where the deuterium atoms are stable and not susceptible to back-exchange with protons from the solvent.
Why is Verapamil-d6 an excellent Internal Standard?
-
Co-elution: It has virtually identical physicochemical properties to Verapamil, meaning it will elute at the same time during liquid chromatography.[12]
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer's source in the same manner as Verapamil, ensuring a predictable response ratio.
-
Mass Difference: The +6 Dalton mass shift provides a clear distinction between the analyte and the IS in the mass spectrometer, preventing signal overlap.[13]
-
Correction for Matrix Effects: Any suppression or enhancement of the MS signal caused by interfering compounds in the biological matrix will affect both the analyte and the IS equally, and this effect is cancelled out when the ratio is calculated.[12]
Physicochemical Property Comparison
The primary difference between Verapamil and Verapamil-d6 is their molecular weight. Other properties relevant to bioanalysis are nearly identical.
| Property | Verapamil | Verapamil-d6 | Rationale for Similarity |
| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₂D₆N₂O₄ | Isotopic substitution |
| Average Mass | 454.611 g/mol | 460.648 g/mol | 6 Deuterium atoms replace 6 Protium atoms |
| pKa | ~8.9 | ~8.9 | Electronic structure is unchanged |
| LogP | ~3.5 | ~3.5 | Polarity and lipophilicity are unaffected |
| LC Retention Time | Identical | Identical | Chromatographic behavior is governed by polarity |
Section 3: Practical Application: LC-MS/MS Bioanalysis of Verapamil
This section outlines a robust, field-tested protocol for the quantification of Verapamil in human plasma.
Experimental Protocol: Quantifying Verapamil in Plasma
This protocol is a self-validating system designed for accuracy and high throughput. The core sample preparation technique is protein precipitation, which is fast, inexpensive, and effective at removing the majority of interfering proteins from plasma.[14]
3.1.1 Materials and Reagents
-
Human plasma (with K₂EDTA as anticoagulant)
-
Verapamil analytical standard
-
Verapamil-d6 (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid, LC-MS grade
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
3.1.2 Preparation of Solutions
-
Verapamil Stock (1 mg/mL): Accurately weigh and dissolve Verapamil in methanol.
-
Verapamil-d6 IS Stock (1 mg/mL): Accurately weigh and dissolve Verapamil-d6 in methanol.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water. The optimal concentration should be determined during method development.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the Verapamil stock solution and spike into blank plasma to create a calibration curve (e.g., 1-500 ng/mL) and at least three levels of QCs (low, mid, high).[10]
3.1.3 Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[15]
-
Add 50 µL of the IS Working Solution (Verapamil-d6) to each tube and vortex briefly. This critical step ensures the IS is present before any potential loss of analyte.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of ACN to plasma is highly effective for protein removal.[16][17]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[15]
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[15]
3.1.4 LC-MS/MS Instrumentation and Parameters The following are typical starting parameters that should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 column (e.g., 2.1 x 50 mm, <3 µm) | Provides good reversed-phase retention for Verapamil. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical LC. |
| Gradient | Start at ~30% B, ramp to 95% B | Elutes Verapamil from the column with good peak shape. |
| Injection Volume | 2 - 10 µL | Balances sensitivity with potential for matrix effects. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | Verapamil contains tertiary amines that readily protonate. |
| MRM Transitions | Verapamil: 455.3 → 165.1Verapamil-d6: 461.3 → 165.1 | Q1 isolates the protonated parent ion; Q3 monitors a stable product ion after fragmentation.[13][19] |
| Dwell Time | ~100 ms | Sufficient time to acquire >15 data points across a peak. |
| Collision Energy | Optimize experimentally | The voltage required to achieve optimal fragmentation. |
Section 4: Method Validation: Ensuring Trustworthiness
A bioanalytical method is only useful if its reliability has been rigorously demonstrated. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21]
Key Validation Parameters:
-
Selectivity & Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including metabolites and the IS.[22] Verapamil-d6 ensures specificity as it does not interfere with the analyte's signal.
-
Accuracy & Precision: Accuracy measures how close the measured concentration is to the true value. Precision measures the reproducibility of the measurements. Both should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: A linear relationship between concentration and response ratio over the analytical range. A regression analysis with a weighting factor (e.g., 1/x²) is typically used.[10]
-
Recovery: The efficiency of the extraction process. While high recovery is desirable, consistent recovery is more critical, a strength of using an isotopically labeled IS.[12]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the analyte response in post-extraction spiked matrix to that in a neat solution. The IS-normalized matrix factor should be close to 1.[12]
-
Stability: Analyte stability must be demonstrated under various conditions: in the biological matrix at room temperature and freeze-thaw cycles, and in processed samples in the autosampler.
The use of Verapamil-d6 inherently builds trustworthiness into the method. By compensating for variations in recovery and matrix effects, it ensures that the calculated results are a true reflection of the analyte concentration in the original sample.
References
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Zschiesche, M., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available at: [Link]
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PharmGKB. Verapamil Pathway, Pharmacokinetics. Available at: [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Available at: [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?. Available at: [Link]
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Busse, F., et al. (1993). Identification of P450 enzymes involved in metabolism of verapamil in humans. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(3), 332-337. Available at: [Link]
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Britannica. (2025). Isotope dilution. Available at: [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. Available at: [Link]
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Wikipedia. Isotope dilution. Available at: [Link]
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de Nucci, G., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. Available at: [Link]
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ResearchGate. (2005). (PDF) Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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The Pivotal Role of Verapamil-d6 Hydrochloride in Modern Drug Metabolism Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Standard – A Tool for Mechanistic Insight
In the landscape of drug metabolism and pharmacokinetics (DMPK), precision and reliability are paramount. The journey of a drug candidate from bench to bedside is paved with rigorous analytical challenges, demanding tools that not only quantify but also clarify complex biological interactions. Verapamil-d6 Hydrochloride, a stable isotope-labeled analog of the well-characterized calcium channel blocker, has emerged as more than just an internal standard for bioanalysis. It is a sophisticated probe for elucidating fundamental mechanisms of drug metabolism and transport. This guide, intended for the discerning researcher, delves into the core utility of this compound, moving beyond mere protocol to explore the scientific rationale behind its application in investigating cytochrome P450 (CYP) enzyme activity, P-glycoprotein (P-gp) mediated efflux, and complex drug-drug interactions (DDIs). Herein, we synthesize field-proven insights and methodologies to empower you to leverage this critical tool to its fullest potential, ensuring the generation of robust, reproducible, and mechanistically informative data.
The Foundation: Physicochemical Properties and the Rationale for Deuteration
This compound is a deuterated form of Verapamil Hydrochloride, where six hydrogen atoms have been replaced with deuterium.[1][2] This seemingly subtle modification has profound implications for its utility in mass spectrometry-based bioanalysis.
| Property | Value | Source |
| Molecular Formula | C27H33D6ClN2O4 | [2] |
| Molecular Weight | 497.10 g/mol | [2][3] |
| Isotopic Purity | Typically ≥98% | [2] |
The primary rationale for using a stable isotope-labeled internal standard (SIL-IS) like Verapamil-d6 is to provide the most accurate and precise quantification of the unlabeled analyte (Verapamil) in complex biological matrices.[4][5] A SIL-IS is considered the "gold standard" because it exhibits nearly identical physicochemical properties to the analyte.[6][7] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps.[5][8] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[7] Regulatory bodies like the FDA and EMA recognize the value of SIL-IS in bioanalytical method validation.[4][6]
Verapamil's Metabolic Landscape: A Complex Interplay of Enzymes and Transporters
Understanding the metabolism of Verapamil is crucial to appreciating the utility of its deuterated analog in research. Verapamil undergoes extensive first-pass metabolism in the liver, with less than 5% of an oral dose being excreted unchanged.[9][10] This complex biotransformation is primarily mediated by cytochrome P450 enzymes and is also influenced by the efflux transporter P-glycoprotein.
The Central Role of Cytochrome P450 Enzymes
Verapamil's metabolism is predominantly carried out by CYP3A4, with contributions from CYP3A5 and CYP2C8.[11][12][13] The major metabolic pathways are:
-
N-demethylation: This pathway leads to the formation of the active metabolite norverapamil.[11][14]
-
N-dealkylation: This results in the formation of a metabolite known as D-617.[11][12]
-
O-demethylation: A third, less prominent pathway.[12]
Notably, the metabolism can be stereoselective. For instance, CYP3A4 preferentially produces D-617 from R-verapamil, while S-verapamil is mainly converted to norverapamil.[12] Verapamil and its metabolites are also known mechanism-based inhibitors of CYP3A4, which is a critical consideration in DDI studies.[14][15][16]
The Influence of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the disposition of many drugs, including Verapamil.[17][18] Verapamil is a well-known inhibitor of P-gp, a property that is often exploited in research to probe the involvement of P-gp in the transport of other drugs.[19][20] Interestingly, while Verapamil itself is a potent P-gp inhibitor, some of its metabolites, such as D-617 and D-620, are substrates of P-gp, while norverapamil also acts as a P-gp inhibitor.[10] This complex interplay between metabolism and transport underscores the importance of using precise analytical tools to dissect these processes.
Core Applications of this compound in Drug Metabolism Research
The unique properties of this compound make it an invaluable tool in several key areas of drug metabolism research.
Gold Standard Internal Standard in Bioanalytical Methods
The most frequent application of Verapamil-d6 is as an internal standard for the accurate quantification of Verapamil and its metabolites in biological samples (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23] Its use helps to correct for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.[4]
Experimental Protocol: Quantification of Verapamil in Human Plasma using LC-MS/MS with Verapamil-d6 as an Internal Standard
Objective: To accurately determine the concentration of Verapamil in human plasma samples.
Materials:
-
Human plasma samples
-
Verapamil analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water, HPLC grade
-
Protein precipitation plates or microcentrifuge tubes
Methodology:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Verapamil and Verapamil-d6 in methanol.
-
From the Verapamil stock, prepare a series of working standards by serial dilution in a 50:50 ACN:water mixture to create a calibration curve (e.g., 1 to 500 ng/mL).[24]
-
Prepare a working solution of Verapamil-d6 at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the Verapamil-d6 working solution in acetonitrile. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Verapamil from endogenous plasma components (e.g., 5% to 95% B over 3-5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for both Verapamil and Verapamil-d6.
-
Calculate the peak area ratio (Verapamil / Verapamil-d6).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Verapamil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vivo Assessment of Drug-Drug Interactions and Bioavailability
Verapamil-d6 can be used in sophisticated pharmacokinetic study designs to probe DDIs and accurately determine oral bioavailability. A powerful approach is the "isotope-IV method," where the unlabeled drug is administered orally and the stable isotope-labeled version is given intravenously.[27] This allows for the simultaneous determination of oral and intravenous pharmacokinetic parameters in the same animal, reducing inter-animal variability.
Experimental Workflow: Isotope-IV Method for DDI and Bioavailability Assessment
Caption: Workflow of the Isotope-IV method for DDI and bioavailability studies.
This method was successfully used to demonstrate that pre-treatment with the CYP inhibitor 1-aminobenzotriazole significantly increased the oral bioavailability of Verapamil in rats, highlighting the utility of Verapamil-d6 in such studies.[27]
In Vitro Metabolism Studies: Probing Enzyme Kinetics and Inhibition
Verapamil-d6 can also be employed in in vitro systems, such as human liver microsomes (HLMs) or recombinant CYP enzymes, to study metabolic pathways and enzyme inhibition. While the unlabeled Verapamil is typically used as the substrate in these assays, Verapamil-d6 is essential as the internal standard for the accurate quantification of the parent drug and its metabolites.
Experimental Workflow: In Vitro CYP Inhibition Assay
Caption: Workflow for an in vitro CYP inhibition assay using Verapamil.
Advanced Considerations and Best Practices
While the use of deuterated internal standards is a robust practice, researchers should be aware of potential challenges:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons in the solvent or on the analytical column, particularly if they are located on acidic or enolizable positions.[7] Verapamil-d6 is typically labeled on the isopropyl group, which is a stable position, minimizing this risk.
-
Chromatographic Separation: In some cases, deuteration can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[8] This is generally minimal for Verapamil-d6 but should be monitored during method development.
-
Purity of the Standard: It is crucial to use a high-purity Verapamil-d6 standard with minimal contamination from the unlabeled form to ensure accurate quantification, especially at the lower limit of quantitation.[7]
Conclusion: An Indispensable Tool for Mechanistic DMPK Studies
This compound has firmly established its place in the drug metabolism researcher's toolkit. Its primary role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the bioanalysis of Verapamil, a compound of significant interest due to its complex metabolism and its interactions with CYP3A4 and P-glycoprotein. Beyond this fundamental application, its use in sophisticated study designs, such as the isotope-IV method, provides deeper insights into pharmacokinetics and drug-drug interactions. By understanding the metabolic pathways of Verapamil and adhering to best practices in bioanalytical method development, researchers can effectively leverage this compound to generate high-quality, reliable data, ultimately contributing to the development of safer and more effective medicines.
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- 24. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Verapamil-d6 Hydrochloride LC-MS/MS method development
An Application Note for the Development and Validation of a Robust LC-MS/MS Method for the Quantification of Verapamil-d6 Hydrochloride in Human Plasma
Authored by a Senior Application Scientist
Abstract & Introduction
The quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. Verapamil, a widely used calcium channel blocker, requires sensitive and specific analytical methods for its monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to correct for matrix effects and variability in sample processing and instrument response. Verapamil-d6, a deuterated analog of Verapamil, serves as an ideal internal standard due to its chemical and physical similarity to the parent drug, ensuring it co-elutes and experiences similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z).
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust LC-MS/MS method for the quantification of Verapamil in human plasma, using this compound as the internal standard. We will delve into the rationale behind key experimental decisions, from sample preparation to the optimization of mass spectrometric parameters. The protocol is designed to meet the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].
Analyte & Internal Standard: Physicochemical Foundation
Understanding the properties of both the analyte (Verapamil) and the internal standard (Verapamil-d6) is critical for method development. This knowledge informs choices regarding solvent selection for extraction, chromatographic retention, and ionization efficiency.
| Property | Verapamil | This compound | Rationale for Method Development |
| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₃D₆ClN₂O₄[4] | The addition of 6 deuterium atoms increases the mass by ~6 Da, allowing for clear differentiation in the mass spectrometer. |
| Molecular Weight | 454.6 g/mol | 497.1 g/mol [5][6] | The significant mass difference prevents isotopic crosstalk between the analyte and the internal standard. |
| Structure | Phenylalkylamine | Deuterated Phenylalkylamine | As a basic compound, it readily ionizes in positive mode Electrospray Ionization (ESI+), making it highly suitable for MS detection. |
| Key Transitions | m/z 455.3 → 165.2 | m/z 461.3 → 165.2[7] | The common product ion (165.2) indicates a shared fragmentation pathway, reinforcing the suitability of the SIL-IS. |
Strategic Method Development: The "Why" Behind the "How"
A successful bioanalytical method is built on a series of logical, evidence-based decisions. Here, we outline the strategy for developing a selective, sensitive, and rapid LC-MS/MS assay.
Sample Preparation: Protein Precipitation
Causality: The primary goal of sample preparation is to remove proteins and other macromolecules from the plasma sample, which can interfere with the analysis and damage the LC column and MS system. For Verapamil, a simple and effective technique is protein precipitation with an organic solvent. Acetonitrile is chosen for its ability to efficiently precipitate plasma proteins while ensuring Verapamil and Verapamil-d6 remain soluble in the resulting supernatant[8]. This method is fast, cost-effective, and suitable for high-throughput analysis.
Chromatographic Separation: Reversed-Phase HPLC
Causality: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the modality of choice. A C18 column is selected for its hydrophobic stationary phase, which provides good retention for a moderately nonpolar molecule like Verapamil[9]. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol) and an acid (like formic acid). The acid serves two key purposes: it protonates the Verapamil molecule, improving its retention on the reversed-phase column and, more importantly, enhancing its ionization efficiency in the ESI source[9][10]. A gradient elution is often employed to ensure a sharp peak shape and a short run time, minimizing the potential for interference from endogenous matrix components[9].
Mass Spectrometric Detection: Triple Quadrupole MRM
Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative analysis[10]. By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion after fragmentation, we can filter out nearly all chemical noise. The MRM transitions for Verapamil (m/z 455.3 → 165.2) and Verapamil-d6 (m/z 461.3 → 165.2) are monitored simultaneously[7][11]. The use of the stable isotope-labeled internal standard is crucial; any suppression of the ion signal caused by the biological matrix will affect both the analyte and the IS equally, allowing the ratio of their peak areas to remain constant and yield an accurate quantification[8].
Detailed Experimental Protocols
This section provides a self-contained, step-by-step guide to performing the analysis.
Protocol: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil HCl and Verapamil-d6 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Verapamil Working Solutions: Serially dilute the Verapamil stock solution with a 50:50 mixture of methanol and water to prepare a set of working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Verapamil-d6 HCl stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
Protocol: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample plasma) into the corresponding tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL Verapamil-d6 in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow from plasma sample to LC-MS/MS data acquisition.
Protocol: LC-MS/MS Instrument Conditions
The following tables summarize the optimized instrument parameters.
Table 1: Optimized Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0.0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-5% B), 2.6-3.5 min (5% B) |
Table 2: Optimized Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Verapamil: 455.3 → 165.2 (Collision Energy: 35 eV)Verapamil-d6: 461.3 → 165.2 (Collision Energy: 35 eV) |
| Dwell Time | 150 ms |
Method Validation Protocol: Ensuring Trustworthiness
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The protocol must adhere to regulatory guidelines to ensure data integrity[12][13].
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA/ICH M10 Guidance[2][13])
| Validation Parameter | Purpose | Key Experiments | Acceptance Criteria |
|---|---|---|---|
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Analyze at least 6 different blank matrix lots. | Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Calibration Curve & Linearity | To define the relationship between concentration and instrument response. | A minimum of 6 non-zero standards over the expected concentration range, analyzed over 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyze at least 5 replicates at the proposed LLOQ concentration. | Response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision (CV) ≤ 20%. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs (inter- and intra-day). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Recovery & Matrix Effect | To assess the efficiency of the extraction process and the impact of the matrix on ionization. | Compare analyte response in extracted samples vs. post-extraction spiked samples (Recovery). Compare post-extraction spiked samples vs. neat solutions (Matrix Effect). | Recovery should be consistent and reproducible. Matrix factor should be close to 1 and consistent across matrix lots. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Freeze-thaw stability (3 cycles), short-term bench-top stability, long-term storage stability, stock solution stability. | Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples. |
Method Validation Logic Diagram
Caption: Logical framework for a comprehensive method validation.
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the development and validation of an LC-MS/MS method for this compound. By following these steps and understanding the rationale behind them, researchers and drug development professionals can establish a reliable, sensitive, and specific assay suitable for regulated bioanalysis. The successful validation of this method ensures the integrity and accuracy of pharmacokinetic data, which is essential for critical decision-making in drug development.
References
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Ravi Y., Rajkamal B. (2019). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 91-95. [Link]
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Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]
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Al-Majed, A. R., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114108. [Link]
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Piórkowska, E., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46783238, this compound. PubChem. Retrieved January 16, 2026. [Link]
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Zatenko, N., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(3), 143-150. [Link]
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Al-Tannak, N. F., et al. (2019). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 24(17), 3101. [Link]
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Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Shimadzu (Europe). [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 126456044, (S)-(-)-Verapamil-d6 Hydrochloride. PubChem. Retrieved January 16, 2026. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
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Singh, S., et al. (2014). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Science, Pharmacy and Engineering, 1(1). [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
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Shah, J., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(6), 546-556. [Link]
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Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. [Link]
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Shah, J., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 51(6), 546-56. [Link]
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Application Note: A Robust and Validated Protocol for the Quantification of Verapamil in Plasma Samples Using Verapamil-d6 Hydrochloride as an Internal Standard
Introduction
Verapamil, a calcium channel blocker, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[1][2] Accurate quantification of verapamil in plasma is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which are fundamental to drug development and therapeutic drug monitoring.[2][3] The complexity of biological matrices like plasma necessitates a robust and reliable analytical method to ensure data integrity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4]
A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[5] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[6] A stable isotope-labeled (SIL) analog of the analyte is considered the most suitable choice for an internal standard. Verapamil-d6 Hydrochloride, a deuterated form of verapamil, serves as an excellent internal standard for the quantification of verapamil.[2][7][8] Its physicochemical properties are nearly identical to those of verapamil, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, leading to highly accurate and precise results.[6]
This application note provides a detailed, validated protocol for the determination of verapamil in plasma samples using this compound as an internal standard. We will delve into two common sample preparation techniques, protein precipitation (PPT) and solid-phase extraction (SPE), and provide a comprehensive LC-MS/MS methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust bioanalytical workflow for verapamil.
Experimental Workflow Overview
The overall workflow for the quantification of verapamil in plasma using Verapamil-d6 as an internal standard is a multi-step process designed to ensure accuracy and reproducibility. The process begins with the preparation of plasma samples, where the internal standard is introduced. This is followed by the crucial step of separating the analyte from the complex plasma matrix. The purified extract is then subjected to LC-MS/MS analysis for detection and quantification. Finally, the acquired data is processed to determine the concentration of verapamil in the original samples.
Caption: High-level workflow for verapamil quantification in plasma.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Verapamil Hydrochloride | Reference Standard | Sigma-Aldrich, USP |
| This compound | Internal Standard | Toronto Research Chemicals, Alsachim |
| Acetonitrile (ACN) | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q® system or equivalent |
| Control Plasma | From the specific species | BioIVT, Seralab |
| Solid-Phase Extraction (SPE) Cartridges | Oasis HLB or equivalent | Waters |
Sample Preparation Protocols
The choice of sample preparation technique is critical for removing plasma proteins and other interfering substances that can suppress the ionization of the analyte and contaminate the LC-MS system.[9] We present two widely used and effective methods: Protein Precipitation and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup.[9][10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins.[11][12]
Rationale: Acetonitrile is highly effective at precipitating plasma proteins, with reported efficiencies greater than 96%.[9] This method is high-throughput and cost-effective, making it suitable for large sample batches. However, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.[10]
Detailed Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Verapamil-d6 internal standard working solution (e.g., 1 µg/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of precipitant to plasma is a common starting point.[11]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[9]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[9]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
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A Validated Bioanalytical Method for the Quantification of Verapamil in Human Plasma using LC-MS/MS with Verapamil-d6 HCl as an Internal Standard
Application Note & Protocol
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Verapamil in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes the stable isotope-labeled compound, Verapamil-d6 hydrochloride, as the internal standard (IS) to ensure accuracy and precision. The described method is fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and is suitable for pharmacokinetic studies in clinical and preclinical trials.[1][2]
Introduction: The Rationale for a Validated Bioanalytical Method
Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Given its therapeutic importance, a precise and reliable quantification of Verapamil in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions for drug approval.[3] The objective of validating a bioanalytical method is to unequivocally demonstrate that it is fit for its intended purpose, yielding consistently accurate and reproducible data.[1][2]
The choice of a stable isotope-labeled internal standard, such as Verapamil-d6, is the gold standard in quantitative LC-MS/MS analysis.[4] Verapamil-d6 shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting, chemically analogous behavior allows it to effectively compensate for variations in sample recovery and matrix-induced ionization suppression or enhancement, thereby significantly improving the accuracy and precision of the measurement.[4]
This guide provides a comprehensive, step-by-step protocol for method implementation and validation, grounded in the principles outlined by the ICH M10 guidelines, ensuring regulatory compliance and data integrity.[1][5]
Experimental Design & Rationale
Materials and Reagents
| Reagent/Material | Grade | Source (Recommended) |
| Verapamil Hydrochloride | Reference Standard (≥98%) | Sigma-Aldrich, USP |
| This compound | Internal Standard (≥98%) | Toronto Research Chemicals, Cerilliant |
| Acetonitrile | LC-MS or HPLC Grade | Fisher Scientific, Burdick & Jackson |
| Methanol | LC-MS or HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q® system or equivalent |
| Human Plasma (K2EDTA) | Control/Blank | BioIVT, Seralab |
Equipment
-
LC System: UHPLC or HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP, Waters Xevo)
-
Analytical Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm)[3]
-
Standard Laboratory Equipment: Vortex mixer, centrifuge, precision pipettes, autosampler vials or 96-well plates.
Step-by-Step Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for the entire validation. Using calibrated equipment and high-purity reference standards is non-negotiable.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Verapamil HCl and Verapamil-d6 HCl into separate volumetric flasks.
-
Dissolve in methanol to the final volume to achieve a concentration of 1 mg/mL.
-
-
Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the Verapamil primary stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards at concentrations that will yield the desired calibration curve points when spiked into plasma.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Verapamil-d6 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a fast and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and efficient solvent for this purpose.
Caption: Protein Precipitation Workflow.
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL Verapamil-d6 in acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial or a 96-well plate for analysis.
LC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to achieve a symmetric peak shape for Verapamil, good retention, and separation from endogenous plasma components. The mass spectrometric parameters are tuned for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Table 1: LC & MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Verapamil) | m/z 455.3 → 165.2[6] |
| MRM Transition (Verapamil-d6) | m/z 461.3 → 165.2[6] |
| Collision Energy (CE) | Instrument dependent, requires optimization |
| Dwell Time | 150 ms |
| Source Temperature | 550°C |
Bioanalytical Method Validation (ICH M10)
A full validation was performed to demonstrate the method's suitability, adhering to the ICH M10 guideline.[1][5]
Selectivity and Specificity
Rationale: This experiment proves that the method can differentiate and quantify the analyte from other components in the sample, including endogenous matrix components and metabolites.
-
Protocol: Analyze at least six different lots of blank human plasma. Each lot should be checked for interfering peaks at the retention times of Verapamil and Verapamil-d6.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
Calibration Curve and Linearity
Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.
-
Protocol: Prepare a blank plasma sample (processed without IS) and a zero standard (processed with IS), along with a minimum of six non-zero calibration standards. The curve should be constructed by plotting the peak area ratio (Verapamil/Verapamil-d6) against the nominal concentration. A 1/x² weighted linear regression is typically used.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 1.05 | 105.0 |
| 2.50 | 2.45 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 101 | 101.0 |
| 200 | 208 | 104.0 |
| 400 | 390 | 97.5 |
| 500 (ULOQ) | 495 | 99.0 |
Accuracy and Precision
Rationale: This core validation parameter establishes the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. Analyze five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect
Rationale: Assesses the impact of co-eluting, undetected matrix components on the ionization of the analyte.[7][8] The stable isotope-labeled IS is expected to track and correct for this effect.[4]
Caption: Matrix Factor Calculation Logic.
-
Protocol: Analyze analyte and IS spiked into post-extraction blank plasma from at least six different sources. Compare these responses to the responses of the analyte and IS in a neat solution. The Matrix Factor (MF) is calculated.[4] The IS-normalized MF is also determined to show the effectiveness of the IS.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.
Stability
Rationale: Verifies that the analyte is stable under various conditions that samples may encounter during study conduct, from collection to analysis.
-
Protocol: Analyze Low and High QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for a duration reflecting expected handling time (e.g., 6-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a period longer than the expected sample storage time.
-
Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Results and Discussion
The validation results demonstrate that this LC-MS/MS method is highly reliable for the quantification of Verapamil in human plasma. The use of a simple protein precipitation method allows for high-throughput sample processing. The stable isotope-labeled internal standard, Verapamil-d6, effectively compensated for matrix effects and any variability in sample preparation, as evidenced by the excellent accuracy and precision across all QC levels. The method demonstrated a linear response over the range of 1.00 to 500 ng/mL, which is appropriate for typical therapeutic concentrations of Verapamil.[9] Stability was confirmed under all tested conditions, ensuring sample integrity from collection through to final analysis. This validated method meets the rigorous criteria set forth by the ICH M10 guidelines and is ready for deployment in a regulated bioanalytical laboratory.[1][10]
References
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Scribd. Ich m10 Step 4 Method Validation FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
International Council for Harmonisation. (2019). Draft ICH Guideline M10 on Bioanalytical Method Validation. [Link]
-
Yadav, M., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of AOAC International. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
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LCGC International. (2008). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
ResearchGate. (2025). A validated method for the determination of verapamil and norverapamil in human plasma. [Link]
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ResearchGate. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. [Link]
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de Nucci, G., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B. [Link]
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De Nucci, G. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. [Link]
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International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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Application Note: High-Throughput Quantification of Norverapamil in Human Plasma using Verapamil-d6 as a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of norverapamil, the primary active metabolite of verapamil, in human plasma. The methodology leverages the principle of isotope dilution mass spectrometry by employing Verapamil-d6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Introduction: The Rationale for Precise Norverapamil Quantification
Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form its major active metabolite, norverapamil.[3] Norverapamil exhibits approximately 20% of the vasodilatory activity of the parent drug and contributes significantly to the overall pharmacological effect.[4] Therefore, the simultaneous and accurate measurement of both verapamil and norverapamil is critical for a comprehensive understanding of the drug's pharmacokinetic profile, dose-response relationship, and potential for drug-drug interactions.[5]
The "gold standard" for quantitative bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).[][7][8] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[9][10] The SIL-IS, in this case, Verapamil-d6, is chemically identical to the analyte (norverapamil shares a core structure that makes a related SIL-IS highly effective) and differs only in mass due to the incorporation of deuterium atoms. This ensures that the internal standard co-elutes chromatographically and experiences identical behavior during sample extraction, handling, and ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS signal, the method effectively corrects for any physical or chemical losses during sample processing and compensates for matrix-induced ionization suppression or enhancement, leading to unparalleled accuracy and precision.[][7][9]
This guide details a complete workflow, validated according to international regulatory standards, for the reliable quantification of norverapamil.
Analytical Workflow Overview
The entire process, from sample receipt to final concentration determination, is designed for efficiency and robustness. The workflow minimizes sample handling steps and incorporates a rapid protein precipitation extraction, making it suitable for high-throughput analysis.
Figure 1: High-level workflow for the quantification of norverapamil in plasma.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: Norverapamil Hydrochloride, this compound
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, >99%)
-
Water: Ultrapure, Type 1 (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant), screened for interferences
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, autosampler vials with inserts.
Instrumentation and Conditions
The following table outlines the typical LC-MS/MS parameters. These should be considered a starting point and optimized for the specific instrumentation available.
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and equilibrate for 1.0 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Norverapamil: 441.3 → 165.1 (Quantifier), 441.3 → 309.2 (Qualifier) Verapamil-d6: 461.3 → 165.1 (Quantifier) |
| Key MS Parameters | Collision Energy (CE): ~25-35 eV Declustering Potential (DP): ~70-90 V Optimize source parameters (e.g., IonSpray Voltage, Temperature) for maximum signal |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Any error at this stage will propagate through the entire analysis. Using a 50:50 methanol:water mixture ensures solubility and stability of the compounds.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Norverapamil HCl and Verapamil-d6 HCl into separate volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL (free base). Store at -20°C.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the Verapamil-d6 stock solution using acetonitrile to create a working IS solution of 100 ng/mL. This solution will be used for spiking all samples.
-
-
Calibration Curve (CC) and Quality Control (QC) Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the Norverapamil stock solution with 50:50 methanol:water. These will be used to spike blank plasma to create the CC and QC samples.
-
Target a calibration curve range of 1.0 to 500 ng/mL.
-
Prepare separate QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Mid QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
-
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Causality: Protein Precipitation (PPT) is a fast and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column.[11] Acetonitrile is a highly efficient precipitating agent.[12] Adding the SIL-IS at the very beginning ensures it undergoes the exact same process as the analyte.[13][14]
-
Sample Thawing: Thaw plasma samples, CC standards, and QCs at room temperature, followed by brief vortexing.
-
Aliquoting: Using a calibrated pipette, aliquot 100 µL of each sample into a 1.5 mL polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL Verapamil-d6 working IS solution to every tube (except for "double blank" samples used to check for matrix interference).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a 96-well collection plate or autosampler vial. Avoid disturbing the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis Sequence
Causality: The analytical run sequence is structured to demonstrate system suitability and control for carryover. Placing QC samples throughout the run ensures that the instrument's performance remains consistent from the first to the last injection.
A typical run sequence would be:
-
System Suitability: Blank matrix, LLOQ, ULOQ injections to confirm sensitivity and peak shape.
-
Calibration Curve: Inject CC standards from lowest to highest concentration.
-
QC Samples: Inject a set of LQC, MQC, and HQC samples.
-
Unknown Samples: Inject the prepared study samples.
-
Bracketing QCs: After every 20-40 unknown samples, inject another set of LQC, MQC, and HQC to monitor instrument performance over the duration of the run.
Data Analysis and Method Validation
Data Analysis
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Norverapamil peak area / Verapamil-d6 peak area) against the nominal concentration of the CC standards.
-
Regression: Use a linear least-squares regression model with a 1/x² weighting factor. The weighting is critical as it gives less weight to the higher concentration points, which have higher absolute variance, resulting in better accuracy at the lower end of the curve.
-
Quantification: The concentration of norverapamil in the QC and unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.
Bioanalytical Method Validation
The described method must be fully validated according to regulatory guidelines from agencies such as the FDA or EMA, as harmonized in the ICH M10 guideline.[15][16][17][18][19] This ensures the method is fit for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure that endogenous matrix components or other metabolites do not interfere with the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | At least 75% of CC standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the variability of the data (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For LLOQ, both should be within ±20%.[17][19] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor should have a CV ≤ 15% across different lots of plasma. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100% due to the correction provided by the SIL-IS. |
| Stability | To ensure the analyte is stable under various handling and storage conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and validated protocol for the quantification of norverapamil in human plasma using Verapamil-d6 as a stable isotope-labeled internal standard. The use of isotope dilution coupled with a simple protein precipitation and rapid LC-MS/MS analysis delivers a method that is accurate, precise, and suitable for high-throughput applications in a regulated bioanalytical environment. Adherence to these protocols and validation principles will ensure the generation of reliable data crucial for advancing drug development programs.
References
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Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]
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Kaza, M., & Wąs-Gubała, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Szafraniec, B., Antkiewicz-Michaluk, L., Romańska, I., & Wesołowska, A. (2006). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. International Journal of Pharmaceutics, 317(1), 77-82. [Link]
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Jedrzejczak, A., Szafraniec, B., & Owczarek, J. (2002). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. European Journal of Pharmaceutics and Biopharmaceutics, 53(1), 29-35. [Link]
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Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. [Link]
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Lee, H. S., Kim, Y. G., & Lee, M. G. (2003). Pharmacokinetics of Verapamil and Its Major Metabolite, Norverapamil From Oral Administration of Verapamil in Rabbits With Hepatic Failure Induced by Carbon Tetrachloride. Journal of Korean Medical Science, 18(1), 89-94. [Link]
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Gupta, S. K., Atkinson, L., Tu, T., & Longstreth, J. A. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(11), 1091-1096. [Link]
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PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved January 16, 2026, from [Link]
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Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
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Vogl, J., & Pritzkow, W. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(5), 1279-1293. [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Isotope dilution. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2025). A validated method for the determination of verapamil and norverapamil in human plasma. Retrieved January 16, 2026, from [Link]
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American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 546-565. [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Hedeland, M., Fredriksson, E., Lennernäs, H., & Bondesson, U. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 804(2), 303-311. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
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Oxford Academic. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 50(8), 686-694. [Link]
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Shah, G., Sanyal, M., Sharma, P., & Shrivastav, P. S. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 50(8), 686-694. [Link]
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Harapat, S. R., & Kates, R. E. (1987). Determination of verapamil and norverapamil in human biological material. Investigation of plasma concentrations after oral administration of two different verapamil formulations. Arzneimittelforschung, 37(8), 956-959. [Link]
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Mendes, G. D., De Nardi, C., & De Bortoli, V. P. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]
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ScienceDirect. (n.d.). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Retrieved January 16, 2026, from [Link]
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Standard Operating Procedure for the Preparation of Verapamil-d6 Hydrochloride Stock Solution
Purpose and Scope
This document provides a detailed standard operating procedure (SOP) for the preparation, verification, storage, and handling of a primary stock solution of Verapamil-d6 Hydrochloride. This stable isotope-labeled internal standard is critical for the accurate quantification of verapamil in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Adherence to this protocol is essential to ensure the integrity, accuracy, and reproducibility of bioanalytical data. This SOP is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.
Scientific Principles and Rationale
In quantitative bioanalysis, particularly with LC-MS, variabilities can arise from sample preparation, injection volume inconsistencies, and matrix effects.[2] An internal standard (IS) that is chemically and physically similar to the analyte is introduced at a fixed concentration to all samples, calibrators, and quality controls to correct for these variations.[2] The ratio of the analyte's response to the IS's response is used for quantification, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.[3]
This compound is an ideal internal standard for verapamil because it is a stable isotope-labeled version of the drug.[1] This means it has the same chemical properties and chromatographic behavior as verapamil but is distinguishable by its higher mass due to the deuterium atoms. This subtle difference in mass allows the mass spectrometer to detect both the analyte and the internal standard simultaneously without interference.
The choice of solvent, concentration, and storage conditions are all critical for maintaining the integrity of the stock solution. Methanol is an appropriate solvent as this compound is freely soluble in it.[4][5][6] Proper storage at low temperatures and protected from light is crucial to prevent degradation and ensure the long-term stability of the solution.[7][8][9]
Materials and Equipment
Reagents
-
This compound (Purity ≥98%)[10]
-
HPLC-grade Methanol (≥99.9% purity)
Equipment
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated volumetric flasks (Class A)
-
Calibrated pipettes (P1000, P200) with sterile, filtered tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials with Teflon-lined screw caps
-
Cryogenic storage box
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Health and Safety Precautions
-
This compound is a potent pharmaceutical compound. Handle with care and avoid direct contact, inhalation, or ingestion.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
Detailed Protocol for a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a 1 mg/mL primary stock solution of this compound.
Preparation of the Weighing Area
-
Ensure the analytical balance is level and calibrated.
-
Clean the weighing area and the balance pan with a suitable solvent (e.g., 70% ethanol) and allow it to dry completely.
-
Place a clean, appropriately sized weigh boat on the balance and tare.
Weighing of this compound
-
Carefully weigh approximately 10 mg of this compound into the tared weigh boat.
-
Record the exact weight to the nearest 0.01 mg in a dedicated laboratory notebook.
Dissolution and Volume Adjustment
-
Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Rinse the weigh boat with small volumes of HPLC-grade methanol and add the rinsate to the volumetric flask to ensure quantitative transfer.
-
Add approximately 8 mL of HPLC-grade methanol to the volumetric flask.
-
Cap the flask and gently swirl to dissolve the solid.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Carefully add HPLC-grade methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.[7]
Aliquoting and Storage
-
Aliquot the stock solution into appropriately labeled amber glass vials with Teflon-lined screw caps.
-
Label each vial clearly with the following information:
-
Name of the compound: this compound Stock Solution
-
Concentration: 1 mg/mL
-
Solvent: Methanol
-
Date of Preparation
-
Prepared by (initials of the analyst)
-
Expiry Date (typically 1 year from the date of preparation, subject to stability data)
-
-
Store the aliquots in a cryogenic storage box at ≤ -20°C, protected from light.[8]
Quality Control and Verification
The accuracy of the stock solution concentration is paramount. While gravimetric preparation with calibrated equipment is generally reliable, an independent verification is recommended under Good Laboratory Practice (GLP).[11]
Concentration Verification (Example using UV-Vis Spectrophotometry)
While LC-MS/MS is the primary application, UV-Vis spectrophotometry can be used for a quick concentration check, given the known absorptivity of verapamil.
-
Prepare a series of dilutions of the stock solution in methanol.
-
Measure the absorbance of the dilutions at the known λmax of verapamil (approximately 278 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of a freshly prepared dilution of the stock solution from the calibration curve. The calculated concentration should be within ±5% of the nominal concentration.
Stability and Retesting
-
Short-term stability: The stock solution is expected to be stable at room temperature for at least 24 hours. However, it is best practice to minimize time at room temperature.
-
Long-term stability: When stored at ≤ -20°C and protected from light, the methanolic stock solution of this compound is expected to be stable for at least one year.[8]
-
Retesting: It is recommended to re-evaluate the concentration of the stock solution after one year of storage.
Documentation and Record Keeping
All steps of the stock solution preparation must be meticulously documented in a laboratory notebook.[11] This includes:
-
The unique identification number of the this compound solid.
-
The purity of the solid material.
-
The exact weight of the solid used.
-
The final volume of the solution.
-
The date of preparation and the analyst's signature.
-
The calculated final concentration.
-
Any deviations from this SOP.
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Data Management and Traceability
Caption: Data traceability for stock solution preparation and use.
Quantitative Data Summary
| Parameter | Specification |
| Analyte | This compound |
| CAS Number | 1185032-80-7 |
| Molecular Formula | C₂₇H₃₂D₆N₂O₄ · HCl |
| Molecular Weight | 497.10 g/mol [12] |
| Purity | ≥98%[10] |
| Solvent | HPLC-grade Methanol |
| Stock Concentration | 1.0 mg/mL |
| Storage Temperature | ≤ -20°C[8] |
| Storage Container | Amber glass vial with Teflon-lined cap |
| Short-term Stability (RT) | Approx. 24 hours |
| Long-term Stability (≤ -20°C) | ≥ 1 year |
References
-
PharmaGuideHub. (2024). SOP FOR GOOD LABORATORY PRACTICES (GLP). Available at: [Link]
-
FasterCapital. (2025). Stock Solution: From Stock to Dilution: The Art of Preparation. Available at: [Link]
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Bio-Techne. (n.d.). This compound. Available at: [Link]
-
Reddit. (2023). How to make a Internal Standard mix.... Available at: [Link]
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Quora. (2023). What is a very good lab recommendation on the practical for the preparation of a stock solution?. Available at: [Link]
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Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride. Available at: [Link]
-
ASHP. (n.d.). Verapamil Hydrochloride. Available at: [Link]
-
Bio-Techne. (n.d.). (S)-(-)-Verapamil-d6 Hydrochloride. Available at: [Link]
-
Pharmaguideline. (n.d.). SOP for Good Laboratory Practice (GLP). Available at: [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available at: [Link]
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ScienceScholar. (2022). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chr. Available at: [Link]
-
International Journal of Pharmacy. (2015). stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. Available at: [Link]
-
MDPI. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Available at: [Link]
-
Pharmaffiliates. (n.d.). Verapamil-impurities. Available at: [Link]
-
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available at: [Link]
-
PMC. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
ScienceDirect. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Available at: [Link]
-
ResearchGate. (2025). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradients for Verapamil and Verapamil-d6 Hydrochloride
Welcome to the technical support center for the chromatographic analysis of verapamil and its deuterated internal standard, verapamil-d6 hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your liquid chromatography (LC) experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your method development and optimization.
Understanding the Analyte: Verapamil's Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of verapamil that influence its chromatographic behavior. Verapamil is a weakly basic drug with a pKa of approximately 8.92.[1] This means that its charge state is highly dependent on the pH of the mobile phase. At a pH below its pKa, verapamil will be protonated and exist as a cation. This cationic nature can lead to undesirable interactions with residual silanol groups on the surface of traditional silica-based reversed-phase columns, often resulting in poor peak shape.[2]
| Property | Value | Significance for LC Method Development |
| Molecular Weight | 454.61 g/mol | Influences diffusion and mass transfer characteristics. |
| pKa | ~8.92 | Dictates the ionization state of the molecule at a given pH, affecting retention and peak shape.[1] |
| logP | 5.09 | Indicates high hydrophobicity, suggesting strong retention in reversed-phase chromatography.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC analysis of verapamil and verapamil-d6.
Question 1: Why am I observing significant peak tailing for my verapamil and verapamil-d6 peaks?
Peak tailing is a frequent challenge in the analysis of basic compounds like verapamil.[2][4] The primary cause is the interaction between the protonated amine groups on verapamil and negatively charged residual silanol groups on the silica-based column packing material.[2]
Causality and Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing verapamil peak tailing.
-
Mobile Phase pH Optimization: Operating at a lower pH (e.g., pH 2.5-4) ensures that the silanol groups on the column are not ionized, thereby minimizing ionic interactions with the protonated verapamil molecule.[5] However, at this low pH, verapamil will be fully protonated.
-
Mobile Phase Additives:
-
Ammonium Formate/Acetate: These buffers are commonly used in LC-MS compatible methods. The ammonium ions can compete with the protonated verapamil for interaction with the active silanol sites, effectively "shielding" the analyte from these interactions.[6]
-
Triethylamine (TEA): For UV-based methods, adding a small amount of a competing base like TEA (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[7] TEA will preferentially interact with the silanol groups, reducing their availability to interact with verapamil.
-
-
Column Selection:
-
End-Capped Columns: Modern, high-purity silica columns that are extensively end-capped are designed to have a minimal number of residual silanol groups, making them more suitable for the analysis of basic compounds.[4]
-
Base-Deactivated Phases: Columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds often have proprietary surface modifications to further reduce silanol interactions.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particle technology can offer improved peak shape for basic analytes over a wider pH range.
-
Question 2: My verapamil and verapamil-d6 peaks are broad and show poor resolution. What should I do?
Broad peaks can stem from several factors, including non-optimal gradient conditions, extra-column volume, and column overload.[4]
Troubleshooting Steps:
-
Gradient Optimization:
-
Initial Mobile Phase Composition: Ensure the initial percentage of the organic solvent is low enough for the analytes to be properly focused at the head of the column. For a hydrophobic compound like verapamil, starting with a low organic percentage (e.g., 5-10% acetonitrile or methanol) is recommended.
-
Gradient Slope: A shallow gradient will generally provide better resolution between closely eluting compounds. Experiment with decreasing the rate of change of the organic solvent percentage over time.
-
Isocratic Hold: An initial isocratic hold at a low organic percentage can sometimes improve peak shape by allowing the analytes to band tightly at the top of the column before the gradient starts.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times. Ensure the flow rate is optimal for the column dimensions and particle size.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce band broadening.[4]
-
Column Overload: Injecting too much analyte mass onto the column can lead to peak broadening and fronting.[4] Try reducing the injection volume or the concentration of your sample.
Example Gradient Optimization Protocol:
Here is a step-by-step protocol for optimizing a gradient for verapamil and verapamil-d6.
Caption: A workflow for systematic LC gradient optimization.
Step 1: Initial Scouting Gradient
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Step 2: Analysis of Scouting Run
-
Assess the retention time of verapamil and verapamil-d6. If they elute very early, the initial organic percentage may be too high. If they elute very late, the gradient may be too shallow or the initial organic percentage too low.
Step 3: Refined Gradient
-
Based on the scouting run, adjust the gradient to provide better resolution around the elution time of the analytes. For example, if verapamil elutes at 5 minutes in the scouting run, a slower gradient in that region can be beneficial.
Time (min) %B 0.0 20 6.0 70 7.0 95 8.0 95 8.1 20 | 10.0 | 20 |
Question 3: My verapamil-d6 internal standard response is inconsistent. What could be the cause?
Inconsistent internal standard response can be due to several factors, from sample preparation to issues with the mass spectrometer.
-
Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into all samples, standards, and quality controls. Any variability in the amount of internal standard added will directly translate to variability in the analytical results.
-
Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analytes and internal standard.[8] While a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still lead to inconsistent responses.
-
Mass Spectrometer Source Conditions: Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for verapamil and are stable throughout the analytical run.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (LC-MS Grade)
-
Aqueous Mobile Phase (A):
-
Measure 999 mL of high-purity (e.g., 18.2 MΩ·cm) water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid (LC-MS grade).
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Organic Mobile Phase (B):
-
Measure 999 mL of acetonitrile (LC-MS grade) into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid (LC-MS grade).
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
Protocol 2: Sample Preparation from Plasma (for LC-MS/MS)
This protocol is a general guideline and should be optimized for your specific application.
-
Aliquoting: To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the verapamil-d6 internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
References
- MicroSolv Technology Corporation. (n.d.). Verapamil and Impurity Analyzed with HPLC - AppNote.
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Analysis of Verapamil and its Metabolites.
-
Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2005). High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 555-560. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Peak Shape for Verapamil in Reversed-Phase Chromatography.
- Suntornsuk, L., & Pipitharome, O. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 481-487.
- Erk, N. (2010). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 18(6).
-
Rao, D. D., & Chakradhar, L. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 233-241. Retrieved from [Link]
-
Wang, L., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Journal of Pharmaceutical and Biomedical Analysis, 174, 112702. Retrieved from [Link]
-
Janeva, M., et al. (2018). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Macedonian Pharmaceutical Bulletin, 64(1), 27-36. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Verapamil. Retrieved from [Link]
-
Walles, M., Thum, T., Levsen, K., & Borlak, J. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Retrieved from [Link]
- BenchChem. (2025). Application Note: Chiral Separation of Verapamil Enantiomers using a Deuterated Internal Standard by LC-MS/MS.
-
V, P., & M, S. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(3), 159-166. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of verapamil: 24 New phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
Shah, P. A., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 50(8), 701-711. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Retrieved from [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis, 6(16), 2197-2211. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: VERAPAMIL (CHEMBL6966). Retrieved from [Link]
-
Oda, Y., et al. (1991). Column-switching high-performance liquid chromatography for on-line simultaneous determination and resolution of enantiomers of verapamil and its metabolites. Pharmaceutical Research, 8(8), 997-1001. Retrieved from [Link]
-
Piponski, M., et al. (2010). OPTIMIZATION OF HPLC METHOD BY PEAK SYMMETRY IMPROVEMENT IN QUANTIFICATION OF VERAPAMIL HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORMS. Macedonian Pharmaceutical Bulletin, 56(1,2), 53-61. Retrieved from [Link]
-
Hefnawy, M., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114108. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Verapamil. Retrieved from [Link]
-
Vecchietti, D., et al. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Shimadzu Corporation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Moreno, C., et al. (2015). Determination of verapamil through LC-ESI-MS/MS in a case of fatal intoxication. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 81-93. Retrieved from [Link]
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Technical Support Center: Preserving the Isotopic Integrity of Verapamil-d6 Hydrochloride
Welcome, researchers and drug development professionals. This guide is designed to be your central resource for understanding, troubleshooting, and preventing isotopic exchange in Verapamil-d6 Hydrochloride. The stability of your deuterated internal standard is paramount for generating accurate, reproducible, and reliable quantitative data in mass spectrometry-based assays. This document provides in-depth, practical guidance rooted in chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Verapamil-d6?
Isotopic exchange, in this context, refers to the chemical reaction where a deuterium (D) atom on the Verapamil-d6 molecule is replaced by a protium (H) atom from its environment (e.g., solvent, atmospheric moisture).[1][2] Verapamil-d6 has deuterium atoms on its two methoxy (-OCD₃) groups. While C-D bonds are generally stable, they are not entirely inert.[3] This exchange is a critical concern because it changes the mass of the internal standard.[1] If Verapamil-d6 (mass +6 relative to the unlabeled analyte) exchanges one deuterium for a hydrogen, it becomes Verapamil-d5. This leads to a decrease in the analytical signal for the intended d6 standard and can potentially create interference at the mass of other isotopologues, ultimately compromising the accuracy of quantification.[1]
Q2: What primary factors can induce isotopic exchange in Verapamil-d6?
The primary drivers of unwanted hydrogen-deuterium (H/D) exchange are exposure to protic solvents under non-optimal conditions.[2] Key factors include:
-
pH: Both acidic and basic conditions can catalyze H/D exchange.[1][4] For Verapamil, which is stable in a pH range of approximately 3.2 to 5.6, deviations outside this window can increase risk.[5][6]
-
Temperature: Elevated temperatures accelerate chemical reactions, including isotopic exchange.[2]
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are sources of hydrogen atoms. While often necessary for sample preparation, their reactivity is heightened by pH and temperature. Aprotic solvents (e.g., acetonitrile) are generally safer for long-term storage of solutions.[7]
-
Exposure to Moisture: Hygroscopic solvents or repeated exposure of solid material to humid air can introduce water, a potent source of protons for exchange.
Q3: How can I detect if my Verapamil-d6 standard has undergone isotopic exchange?
The most direct method is through mass spectrometry (MS). When analyzing your Verapamil-d6 standard, instead of seeing a single, clean peak for the d6 isotopologue, you may observe:
-
A diminished signal for the M+6 peak (Verapamil-d6).
-
The appearance of new or intensified peaks for M+5, M+4, etc., corresponding to the back-exchanged products.[7]
-
Inconsistent peak area ratios between your analyte and the internal standard across a batch of samples.[8]
Careful monitoring of the full isotopic distribution of your standard is the best way to diagnose this issue.
Troubleshooting Guide: Diagnosing Isotopic Exchange
If you suspect isotopic exchange is occurring, it is crucial to systematically identify the source of the problem. The following guide will help you diagnose the root cause.
Observed Problem: Diminished M+6 Signal and/or Appearance of M+5, M+4 Peaks
This is the classic signature of isotopic back-exchange. Use the following workflow to pinpoint the cause.
Caption: Troubleshooting workflow for diagnosing isotopic exchange.
Preventative Measures & Best Practices
Proactive measures are the most effective way to maintain the isotopic purity of this compound.
Solvent Selection and Preparation
The choice of solvent is critical for both stock and working solutions.[9]
-
Stock Solutions (Long-Term Storage): Use high-purity aprotic solvents like acetonitrile or DMSO whenever possible. If a protic solvent is required, anhydrous methanol is a common choice, but storage must be strictly at -20°C or below.[7][9]
-
Working Solutions: These are often prepared in aqueous/organic mixtures similar to the mobile phase. The key is to control the pH. Verapamil hydrochloride is most stable in a pH range of 3.2 to 5.6.[6] Preparing aqueous components with a suitable buffer (e.g., ammonium acetate, ammonium formate) within this range is highly recommended.
-
Solvent Quality: Always use fresh, HPLC- or MS-grade solvents. Avoid using solvents from bottles that have been open for extended periods, as they can absorb atmospheric moisture and CO₂, which can alter pH.
| Solvent Type | Recommended Use | pH Control | Storage Temperature | Risk of Exchange |
| Aprotic (e.g., Acetonitrile) | Long-term stock solutions | N/A (inherently stable) | -20°C to -80°C | Very Low |
| Protic (e.g., Methanol) | Intermediate dilutions | Neutral (use anhydrous) | -20°C to -80°C | Low (if cold & dry) |
| Aqueous/Organic | Working solutions, mobile phase | Critical: Buffer to pH 3.2-5.6 | 4°C (short-term) | Moderate to High |
Storage and Handling Protocols
Proper storage is non-negotiable for preserving deuterated standards.[9]
-
Solid Material: Store Verapamil-d6 HCl solid desiccated at -20°C, protected from light.[9][10]
-
Stock Solutions: Aliquot stock solutions into small, single-use volumes in amber glass vials with tightly sealed caps.[9][10] This minimizes freeze-thaw cycles and reduces the risk of contamination and solvent evaporation.[10][11] Store these aliquots at -20°C or, for maximum longevity, at -80°C.
-
Working Solutions: Due to the presence of water, aqueous working solutions should be prepared fresh daily.[12] If they must be stored, keep them at 4°C in an autosampler for no more than 24-48 hours.
Caption: Recommended workflow for handling Verapamil-d6 HCl.
Analytical Verification Protocol
It is good practice to periodically verify the isotopic purity of your standard, especially if a stock has been in use for a long time.
Protocol: Assessing Isotopic Purity by LC-MS
-
Prepare a Dilution: Create a fresh dilution of your Verapamil-d6 HCl stock solution in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid, ensuring the final pH is in the stable range).
-
MS Method Setup: Set up your mass spectrometer to monitor not only the primary mass transition for Verapamil-d6 but also for the potential back-exchange products.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Verapamil-d6 | 461.3 | 165.1 | Primary Quantitation |
| Verapamil-d5 | 460.3 | 165.1 | Monitor 1st Exchange |
| Verapamil-d4 | 459.3 | 165.1 | Monitor 2nd Exchange |
| Verapamil-d0 | 455.3 | 165.1 | Unlabeled Analyte |
-
Acquisition: Perform a direct infusion or a simple chromatographic injection of the diluted standard.
-
Data Analysis: Integrate the peak areas for all monitored transitions. Calculate the percentage of each isotopologue relative to the total signal (sum of all monitored isotopologues). A high-quality standard should have >98% of its signal at the M+6 mass.[13] An increase in the M+5 or M+4 percentage over time is a clear indicator of isotopic exchange.
By implementing these rigorous handling, storage, and verification procedures, you can significantly mitigate the risk of isotopic exchange, ensuring the continued integrity of your this compound internal standard and the accuracy of your quantitative results.
References
- Benchchem. (n.d.). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards.
- Paglia, G., et al. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Exchange in Labeling Experiments.
- Benchchem. (n.d.). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
- American Society of Health-System Pharmacists. (n.d.). Verapamil Hydrochloride. ASHP Publications.
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Cell Signaling Technology. (n.d.). Verapamil (Hydrochloride) (#49079) Datasheet.
- International Atomic Energy Agency. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage.
- Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Oliveira, R. V., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. PMC - NIH.
- Cayman Chemical. (n.d.). Verapamil (hydrochloride) Product Information.
- Sastry, B. S., et al. (n.d.). Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. ResearchGate.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
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improving peak shape and resolution for Verapamil-d6 Hydrochloride
A Guide to Improving Peak Shape and Chromatographic Resolution
Welcome to the technical support center for Verapamil-d6 Hydrochloride analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond generic advice, offering explanations grounded in chromatographic theory and extensive field experience to help you resolve specific issues encountered during your experiments.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses the most common problems observed during the analysis of this compound, a deuterated analog of the basic drug Verapamil. The chromatographic behavior of Verapamil-d6 is nearly identical to its non-deuterated counterpart.
Q1: My Verapamil-d6 peak is exhibiting significant tailing. What is the cause and how can I fix it?
A1: Peak tailing with basic compounds like Verapamil is a classic and frequent problem in reversed-phase chromatography.
The Root Cause: Secondary Silanol Interactions The primary cause of peak tailing for Verapamil is the interaction between the positively charged (protonated) tertiary amine group of the molecule and negatively charged, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These "secondary interactions" are separate from the intended hydrophobic retention mechanism and lead to a portion of the analyte molecules being retained more strongly, resulting in an asymmetric, tailing peak.[4][5]
Below is a systematic approach to mitigate this issue.
Systematic Approach to Eliminating Peak Tailing
Caption: A systematic workflow for troubleshooting Verapamil peak tailing.
Detailed Troubleshooting Protocols:
-
Mobile Phase pH Adjustment (Most Effective Method):
-
Causality: Verapamil has a pKa of approximately 8.9.[1] By lowering the mobile phase pH to a range of 2.5 to 3.5, two things are accomplished. First, the Verapamil molecule becomes fully and consistently protonated (positively charged). Second, and more importantly, the acidic silanol groups on the silica surface are also protonated and thus neutralized, which dramatically reduces the unwanted ionic interaction.[1][4] Studies have shown that a mobile phase pH of 2.5 provides excellent peak shape and resolution for Verapamil.[6][7]
-
Protocol: Prepare a mobile phase containing an appropriate buffer (e.g., 25 mM potassium phosphate or 0.1% formic acid) and adjust the pH to 2.5.[1][6] Ensure the buffer is present in both the aqueous and organic mobile phase components to maintain consistent pH during gradient elution.[3]
-
-
Use of Mobile Phase Additives (Competing Base):
-
Causality: A small, basic additive like triethylamine (TEA) acts as a "silanol blocker."[1] The TEA molecules, being small and basic, will preferentially interact with the active silanol sites, effectively masking them from the larger Verapamil molecule.[4][8]
-
Protocol: Add 0.1-0.5% (v/v) triethylamine (TEA) to your mobile phase. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff, so it is more suitable for UV detection methods.
-
-
Increase Buffer Concentration:
-
Causality: Increasing the ionic strength of the mobile phase can help shield the ionic interactions between the protonated Verapamil and ionized silanols, improving peak shape.[5]
-
Protocol: If using a phosphate buffer, try increasing the concentration from 10 mM to 25-50 mM.
-
Q2: My Verapamil-d6 peak is fronting. What does this indicate?
A2: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Column Overload: This occurs when you inject too much analyte mass onto the column. The stationary phase becomes saturated at the peak's center, causing excess molecules to travel faster, resulting in a leading edge.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to peak distortion and fronting.[9][11]
-
Solution: Whenever possible, dissolve your Verapamil-d6 standard in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Q3: I am seeing a split peak for Verapamil-d6. What are the likely causes?
A3: A split peak usually points to a physical problem at the head of the column or an injection issue.
-
Partially Blocked Inlet Frit: Particulates from the sample, pump seals, or injector rotor can clog the inlet frit of your column. This disrupts the sample band as it enters the column, causing it to split.
-
Column Void or "Channeling": Over time, especially under high pressure or high pH conditions, the packed bed of the column can settle, creating a void at the inlet. The sample band can get distorted in this void, leading to a split or shouldered peak.
-
Injection Solvent Effect: A severe mismatch between the injection solvent and the mobile phase can sometimes manifest as a split peak.
-
Solution: As with peak fronting, ensure your sample solvent is as close in composition to the mobile phase as possible.[11]
-
Q4: How can I improve the resolution between Verapamil-d6 and its non-deuterated form or a potential metabolite like Norverapamil?
A4: While Verapamil-d6 is typically used as an internal standard and co-elution is expected in many LC-MS applications, achieving resolution from other compounds requires optimizing selectivity.
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent can alter selectivity.
-
Causality: Acetonitrile and methanol have different solvent properties and will interact differently with the analyte and stationary phase. Changing the organic modifier can change the elution order or improve the separation between closely eluting peaks.
-
Protocol: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Evaluate different isocratic holds or gradient slopes to see the effect on resolution.[12]
-
-
Adjust pH:
-
Causality: If the interfering compound has a different pKa than Verapamil, adjusting the mobile phase pH can change the ionization state of one compound more than the other, altering retention times and improving resolution.
-
Protocol: Experiment with the mobile phase pH within a stable range for your column (e.g., pH 2.5 to 4.0). Even small changes can impact resolution.[13]
-
-
Change Stationary Phase:
-
Causality: Not all C18 columns are the same. A column with a different bonding chemistry (e.g., a C8, Phenyl-Hexyl, or an embedded polar group column) will offer a different selectivity and may resolve your compounds of interest.[13]
-
Protocol: Try a column with a different stationary phase chemistry. Phenyl-hexyl phases, for example, can offer unique selectivity for aromatic compounds like Verapamil.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best type of HPLC column for Verapamil-d6 analysis? | A high-purity, base-deactivated, and end-capped C18 or C8 column is highly recommended.[1] "End-capping" is a process that neutralizes most of the residual silanol groups that cause peak tailing.[14] Columns based on modern, high-purity silica show significantly fewer active silanols and provide better peak shape for basic compounds.[4] |
| How does column temperature affect the analysis? | Increasing the column temperature (e.g., to 30-40 °C) generally improves peak efficiency (making peaks sharper) and reduces analysis time by lowering mobile phase viscosity.[1][12] This can also improve peak shape. However, be mindful that operating at high temperatures (>60 °C) and extreme pH can shorten column lifetime. |
| What are recommended starting conditions for method development? | See the table below for a robust starting point for your method development. |
| Is Verapamil-d6 stable in solution? | Verapamil hydrochloride is a very stable compound in aqueous solutions, particularly in the pH range of 3.2 to 5.6.[15] Stock solutions prepared in solvents like DMSO are typically stable for extended periods when stored at -20°C.[16][17] However, it is always best practice to prepare fresh working solutions and verify stability under your specific experimental conditions.[16] |
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation | Rationale |
| Column | High-Purity, End-Capped C18, 2.1/4.6 mm x 50-150 mm, < 5 µm | Minimizes silanol interactions, providing good retention and peak shape.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 25 mM KH₂PO₄ Buffer | Formic acid is MS-friendly. Phosphate buffer is excellent for UV. Both control pH effectively.[6][18] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[6] |
| pH | 2.5 - 3.5 | Suppresses silanol activity, ensuring symmetrical peaks.[1][6][7] |
| Gradient/Isocratic | Start with a gradient (e.g., 10-90% B over 5-10 min) | Efficiently elutes the analyte and helps identify optimal conditions for isocratic methods.[18] |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Column Temp. | 30 - 40 °C | Improves peak efficiency and reduces backpressure.[1] |
| Injection Volume | 1 - 10 µL | Keep low to prevent overload and peak distortion. |
| Sample Diluent | Initial Mobile Phase Composition | Prevents peak distortion from solvent mismatch.[11] |
Visualizing Analyte-Stationary Phase Interactions
The diagram below illustrates the core problem of secondary interactions and how pH adjustment provides a solution.
Caption: Effect of mobile phase pH on Verapamil-silanol interactions.
References
- Ivanova, V., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis.
- Suntornsuk, L. (2002). High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies. PubMed.
- Patel, R., et al. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method.
- Koval, A., et al. (2020).
- ResearchGate. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction.
- BenchChem. (2025).
- Al-Aani, H., & Al-Saeed, S. (n.d.). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis.
- Al-Saeed, S., et al. (2022).
- Al-Ghananeem, A. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI.
- STEMCELL Technologies. (n.d.). Verapamil (Hydrochloride).
- ResearchGate. (n.d.). Elution sequence of verapamil and its major metabolites using Stable....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Verapamil.
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
- Cayman Chemical. (n.d.).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ResearchGate. (1983).
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Dolan, J.W. (n.d.).
- Phenomenex. (n.d.). LC Technical Tip - The Role of End-capping.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. jfda-online.com [jfda-online.com]
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- 18. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
Technical Support Center: Quantifying Low Concentrations of Verapamil Metabolites
Welcome to the technical support center for the bioanalysis of verapamil and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these compounds at low concentrations in biological matrices. Verapamil's extensive first-pass metabolism means that while the parent drug concentration may be low, its numerous metabolites are often present at even lower, challenging levels.[1][2]
This resource provides field-proven insights and troubleshooting strategies to help you develop robust, accurate, and reproducible analytical methods. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions encountered during the analysis of verapamil metabolites.
Q1: What are the primary challenges in quantifying low concentrations of verapamil metabolites?
A1: The primary challenges stem from three core issues:
-
Low Endogenous Concentrations: Verapamil is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4, CYP3A5, and CYP2C8), resulting in more than a dozen metabolites.[1][3][4] The concentration of any single metabolite in plasma or other biological fluids is often very low, pushing the limits of analytical sensitivity.
-
Complex Biological Matrix: Biological samples like plasma are complex mixtures of proteins, phospholipids, salts, and other endogenous components. These components can interfere with the analysis, causing a phenomenon known as the "matrix effect."[5][6]
-
Structural Similarity of Metabolites: Many verapamil metabolites are structurally similar, differing only by the position of a hydroxyl group or the loss of a methyl or larger alkyl group. This makes chromatographic separation essential but challenging.[1][3]
Q2: What is the "matrix effect," and how does it specifically impact verapamil metabolite analysis?
A2: A matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting, undetected components from the sample matrix.[5][6][7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which cause inaccurate and imprecise quantification.[6]
For verapamil and its metabolites, the most common cause of matrix effects in plasma is phospholipids from cell membranes.[5] These compounds are often co-extracted with the analytes, especially when using simple sample preparation methods like protein precipitation. If they co-elute with the analytes during LC-MS/MS analysis, they can severely suppress the ionization signal, making it difficult to achieve the low limits of quantification (LLOQ) required.
Q3: Which sample preparation technique is best for minimizing matrix effects and achieving high recovery?
A3: The choice of sample preparation is critical. While protein precipitation (PPT) is fast and simple, it is often insufficient for removing phospholipids and other interferences, leading to significant matrix effects. For low-concentration metabolite analysis, more rigorous techniques are recommended:
-
Solid-Phase Extraction (SPE): This is often the preferred method. SPE can effectively separate analytes from matrix components based on differences in their physical and chemical properties.[8][9] Using a well-chosen sorbent, like a mixed-mode or hydrophilic-lipophilic balance (HLB) cartridge, can yield high recovery and significantly cleaner extracts.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. While it can be very effective at removing non-lipid interferences, optimization is required to ensure high recovery of all metabolites, which may have varying polarities.
The goal is to find a balance between recovery and cleanliness. A cleaner sample is paramount for reproducible and accurate LC-MS/MS results.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this analysis?
A4: A SIL-IS (e.g., verapamil-d6 or norverapamil-d6) is the gold standard for quantitative LC-MS/MS bioanalysis.[11] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (like deuterium). Because it is chemically identical, it behaves almost identically during sample extraction, chromatography, and ionization.
Therefore, any sample loss during extraction or any ion suppression/enhancement experienced by the analyte will also be experienced by the SIL-IS. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to highly accurate and precise quantification, even in the presence of unavoidable matrix effects.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter in the lab.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Variability in Results / Poor Precision (%CV > 15%) | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Significant & Variable Matrix Effects: Different lots of plasma can have different levels of interfering compounds. 3. Analyte Instability: Metabolites may be degrading during sample processing or storage.[12][13] | 1. Automate Extraction: Use automated SPE or LLE systems if available. If manual, ensure consistent timing, volumes, and technique for all samples. 2. Optimize Sample Cleanup: Switch from PPT to a more robust SPE or LLE method.[9] Ensure your internal standard is a stable isotope-labeled version of the analyte to compensate for matrix effects.[11] 3. Conduct Stability Studies: Perform freeze-thaw, bench-top, and long-term stability tests on your analytes in the biological matrix to understand their stability limits.[12][13] Adjust handling procedures accordingly (e.g., keep samples on ice). |
| Low Analyte Recovery (< 70%) | 1. Suboptimal Extraction pH: The pH of the sample can affect the charge state of verapamil and its metabolites, impacting their retention on SPE sorbents or partitioning in LLE. Verapamil's pKa is ~8.9.[14] 2. Incorrect SPE Sorbent or Elution Solvent: The chosen SPE chemistry may not be optimal for retaining the analytes, or the elution solvent may not be strong enough to desorb them completely. 3. Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analytes from the SPE cartridge. | 1. Adjust Sample pH: Before extraction, adjust the sample pH to be at least 2 units above the pKa for basic compounds to ensure they are in a neutral state for reversed-phase SPE. For verapamil, buffering to a pH > 9 is common.[10] 2. Screen SPE Sorbents: Test different sorbents (e.g., C8, C18, HLB). For the elution step, ensure the solvent is strong enough (e.g., high percentage of methanol or acetonitrile) and may require a pH modifier (e.g., small amount of acid or base) to disrupt interactions.[9][15] 3. Optimize Elution Volume: Test increasing the elution solvent volume in small increments (e.g., 2 x 500 µL vs. 1 x 1 mL) to see if recovery improves. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Secondary Interactions: Silanol groups on the LC column packing can interact with basic analytes like verapamil and its metabolites, causing peak tailing. 3. Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing distorted peaks. | 1. Dilute the Sample: If sensitivity allows, dilute the final extract. 2. Modify Mobile Phase: Add a competitor for the active sites, such as a small amount of an amine modifier (e.g., triethylamine) or use a low pH mobile phase (e.g., with formic acid) to protonate the analytes and minimize silanol interactions.[16][17] 3. Match Injection Solvent: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. |
| Inability to Reach Required LLOQ | 1. Ion Suppression: Significant matrix effects are reducing the MS signal.[6] 2. Inefficient Ionization: Suboptimal MS source parameters (e.g., temperature, gas flows, voltages). 3. Insufficient Sample Preconcentration: The final injection volume does not contain enough analyte. | 1. Improve Sample Cleanup: This is the most critical step. Implement a rigorous SPE or LLE protocol to remove interfering matrix components.[18] 2. Optimize MS Source: Systematically tune the ESI source parameters for verapamil and its key metabolites to maximize signal intensity. 3. Increase Preconcentration: Evaporate the extraction eluate to dryness and reconstitute in a smaller volume. For example, elute with 1 mL and reconstitute in 100 µL for a 10x concentration factor. |
Visualizing the Challenge
Understanding the metabolic pathway and the analytical workflow is key to designing a successful experiment.
Verapamil Metabolism Pathway
Verapamil undergoes complex Phase I metabolism, primarily through N-dealkylation, N-demethylation, and O-demethylation, catalyzed by CYP450 enzymes.[1][4] The major metabolites include Norverapamil, D-617, and D-620.
Caption: Simplified metabolic pathway of Verapamil to its major Phase I metabolites.
Analytical Workflow for Metabolite Quantification
A robust workflow ensures that the sample is processed consistently from collection to final data analysis.
Caption: Standard bioanalytical workflow using SPE and LC-MS/MS.
Reference Experimental Protocol: SPE-LC-MS/MS
This protocol provides a validated starting point for the simultaneous quantification of verapamil and norverapamil in human plasma.
1. Materials and Reagents
-
Verapamil and Norverapamil reference standards
-
Verapamil-d6 and Norverapamil-d6 (or other suitable SIL-IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol, Acetonitrile (HPLC or MS grade)
-
Formic Acid, Ammonium Acetate
-
Water (Type 1, ultrapure)
-
SPE Cartridges (e.g., Waters Oasis HLB, 30 mg)
2. Preparation of Standards and QC Samples
-
Prepare individual stock solutions of analytes and SIL-IS in methanol (e.g., 1 mg/mL).
-
Create a combined working standard solution and a combined SIL-IS working solution by diluting the stocks in 50:50 methanol:water.
-
Spike blank human plasma with the working standard solution to create calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples (Low, Mid, High).[13][17]
3. Solid-Phase Extraction (SPE) Procedure [9]
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution and vortex. Add 200 µL of 2% phosphoric acid and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and SIL-IS with 1 mL of methanol into a clean collection tube.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Parameters
-
LC System: Standard UHPLC/HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~3-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Verapamil: m/z 455.3 → 165.1
-
Norverapamil: m/z 441.3 → 165.1
-
Verapamil-d6: m/z 461.3 → 165.1
-
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding SIL-IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio vs. Concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of analytes in QC and unknown samples from the calibration curve.
Data Presentation: Extraction Recovery
The efficiency of the extraction process is vital. Below is a comparison of recovery data for verapamil and its metabolites using a selective SPE method. High and consistent recovery is essential for a robust assay.
| Analyte | Mean Percent Recovery (%) | Standard Deviation (S.D.) |
| Verapamil | 94.7 | ± 2.1 |
| Norverapamil | 92.5 | ± 3.8 |
| D-617 | 91.8 | ± 2.9 |
| D-703 | 93.4 | ± 3.1 |
| Data synthesized from reported SPE methods demonstrating high recovery rates.[8][9] |
References
-
Bhushan, R., & Tanwar, S. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 51(6), 540-547. [Link]
-
Cheng, Y. F., & Lenhart, D. (1998). Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate. Journal of Chromatography A, 828(1-2), 273-281. [Link]
-
Salama, Z. B., Dilger, C., Czogalla, W., Otto, R., & Jaeger, H. (1989). Quantitative determination of verapamil and metabolites in human serum by high-performance liquid chromatography and its application to biopharmaceutic investigations. Arzneimittelforschung, 39(2), 210-215. [Link]
-
Reder-Hilz, B., Griese, E. U., & Mikus, G. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Verapamil Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 22(8), 628-631. [Link]
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Fromm, M. F., Kim, R. B., Stein, C. M., Wilkinson, G. R., & Roden, D. M. (1999). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 288(1), 148-155. [Link]
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Hubert, P., & Crommen, J. (1994). HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection. Journal of Liquid Chromatography, 17(10), 2147-2170. [Link]
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Hubert, P., & Crommen, J. (1994). HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection. ResearchGate. [Link]
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Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. [Link]
-
Pathade, P. A., Bhatia, N. M., More, H. N., Bhatia, M. S., & Ingale, K. B. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]
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Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552. [Link]
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Thomson, B. M., & Pannell, L. K. (1981). The analysis of verapamil in postmortem specimens by HPLC and GC. Journal of Analytical Toxicology, 5(3), 105-109. [Link]
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Bhushan, R., & Tanwar, S. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. PubMed. [Link]
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Wikipedia contributors. (2024). Verapamil. Wikipedia. [Link]
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Tatar Ulu, S. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1297-1303. [Link]
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Bhushan, R., & Tanwar, S. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(6), 540-547. [Link]
-
do Carmo, N. C., et al. (2010). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. [Link]
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Al-Subaie, A. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(21), 6485. [Link]
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Grbac, R. T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech. [Link]
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Patel, K., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Chetwyn, N. P., et al. (2007). Multidimensional on-line sample preparation of verapamil and its metabolites by a molecularly imprinted polymer coupled to liquid chromatography-mass spectrometry. Journal of Chromatography A, 1161(1-2), 224-232. [Link]
-
Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bio-Rad. [Link]
-
ResearchGate. (n.d.). Elution sequence of verapamil and its major metabolites using Stable Bond C8 Solid Phase Extraction (SPE) cartridges. ResearchGate. [Link]
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Yin, W., et al. (2008). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Spectroscopy Online. [Link]
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Sun, H., et al. (2018). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 32(11), e4324. [Link]
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Li, X., et al. (2018). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Pharmaceutical Biology, 56(1), 536-541. [Link]
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Patel, R., & Patel, M. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Pourkarim, F., et al. (2019). Direct Monitoring of Verapamil Level in Exhaled Breath Condensate Samples. ResearchGate. [Link]
-
Bhushan, R., & Tanwar, S. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Oxford Academic. [Link]
-
Al-Abrack, M. H., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. [Link]
-
Sree, N. S., & Sravani, G. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications. [Link]
-
Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2009). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Journal of Bioequivalence & Bioavailability, 1(1), 20-25. [Link]
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Verapamil-d6 Hydrochloride Standards: A Technical Guide to Minimizing Contamination
Welcome to the technical support center for Verapamil-d6 Hydrochloride standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to minimize contamination and ensure the highest accuracy and reliability in your analytical results.
Introduction: The Critical Role of High-Purity Standards
In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy of your results is fundamentally dependent on the purity and stability of your analytical standards.[1][2] this compound, a deuterium-labeled internal standard, is crucial for the precise quantification of Verapamil in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Contamination, even at trace levels, can lead to significant analytical errors, including inaccurate quantification, false positives, and batch-to-batch variability.[5] This guide will provide a comprehensive framework for identifying and mitigating potential sources of contamination.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound standards.
Q1: What are the primary sources of contamination I should be aware of when handling this compound?
A: Contamination can arise from various sources throughout the analytical workflow.[5][6] The most common culprits include:
-
Solvents and Reagents: Impurities in solvents, even those of high-performance liquid chromatography (HPLC) grade, can introduce contaminants.[7] This includes water, organic solvents, and any additives like buffers or acids used in mobile phases or for sample preparation.[5]
-
Laboratory Glassware and Consumables: Improperly cleaned glassware, plasticware (e.g., pipette tips, vials), and septa can be significant sources of contamination.[5] This can include residual detergents, previously analyzed compounds, and plasticizers.
-
Cross-Contamination: Residues from previous analyses, particularly of high-concentration samples, can carry over and contaminate subsequent injections.[7][8] The autosampler is a common source of such carryover.[9]
-
Environmental Factors: The laboratory environment itself can be a source of contamination. Dust particles and volatile organic compounds in the air can be introduced into samples, solvents, or onto labware.[6]
-
Extractables and Leachables: Chemical compounds can migrate from container closure systems, such as vials and caps, into your standard solution.[10][11][12] These are known as leachables and can be a subtle but significant source of contamination.[11][13]
Q2: My chromatogram shows unexpected peaks (ghost peaks). What could be the cause?
A: Ghost peaks are extraneous peaks in a chromatogram that do not correspond to the analyte or the internal standard.[8][14] Their appearance can be sporadic or consistent. Common causes include:
-
Mobile Phase Contamination: Impurities in the mobile phase are a frequent cause of ghost peaks.[7] This can also include the growth of microorganisms in unpreserved aqueous mobile phases.[7]
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, pump, tubing, or column, and elute during a run.[7][8]
-
Sample Matrix Effects: Forgetting to run a blank matrix sample can lead to misinterpretation of endogenous matrix components as contaminants.
-
Carryover: As mentioned in Q1, residual analyte from a previous injection can appear as a ghost peak in a subsequent run.[7][8]
Q3: Can the deuterium label on my this compound standard be lost?
A: Yes, this phenomenon is known as isotopic exchange or back-exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment.[15][16]
-
Mechanism: This is a chemical reaction that can compromise the integrity of your internal standard.[15] If the deuterated standard loses its label, it will be detected as the unlabeled analyte, leading to inaccurate quantification.[15]
-
Susceptible Positions: Deuterium atoms on heteroatoms (like -OD, -ND) are highly susceptible to exchange. While the deuterium atoms in Verapamil-d6 are on a more stable carbon position, extreme pH and high temperatures can still promote exchange.[15][17]
-
Mitigation: It is crucial to use the standard under the recommended storage and experimental conditions to minimize the risk of isotopic exchange. Selecting standards where deuterium is placed on stable, non-exchangeable positions is key.[15][17]
Q4: What are the ideal storage and handling conditions for this compound?
A: Proper storage and handling are critical to maintaining the integrity of your standard.
-
Storage Temperature: Verapamil Hydrochloride injection is typically stored at controlled room temperature, between 20 to 25°C (68 to 77°F).[18] For lyophilized powder forms, storage at room temperature, desiccated, is often recommended. Once in solution, it's advisable to store at -20°C to prevent degradation and bacterial growth, and use within a few months.[19] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Protection from Light: Verapamil should be protected from light.[18] It is best to store solutions in amber vials or in the dark.
-
pH Stability: Verapamil will precipitate in any solution with a pH above 6.0.[20] The pH of Verapamil Hydrochloride injection solutions is typically between 4.1 and 6.0.[20]
-
Handling: Always use clean, dedicated spatulas and glassware for handling the solid standard. When preparing solutions, use high-purity solvents and calibrated equipment.[21][22]
Troubleshooting Guides
This section provides systematic approaches to resolving common contamination-related issues.
Guide 1: Investigating and Eliminating Ghost Peaks
If you are observing unexpected peaks in your chromatograms, follow this troubleshooting workflow.
Step 1: Isolate the Source
-
Blank Injections: Start by injecting a series of blanks:
-
Solvent Blank: Inject the pure solvent used to dissolve your standard.
-
Mobile Phase Blank: Inject the mobile phase.
-
Needle Wash Blank: Inject the needle wash solution.
-
-
Interpretation:
-
If the ghost peak appears in the solvent blank, the contamination is in your solvent.
-
If it appears in the mobile phase blank, the issue lies with your mobile phase components or preparation.
-
If it only appears after injecting a sample, it is likely due to carryover from the autosampler.[9]
-
Step 2: Address the Identified Source
-
Contaminated Solvents/Mobile Phase:
-
Use fresh, HPLC-grade or MS-grade solvents from a new, unopened bottle.
-
Filter all aqueous mobile phases and consider adding a small percentage of organic solvent (e.g., methanol or acetonitrile) to inhibit microbial growth.[7]
-
Prepare fresh mobile phase daily.
-
-
System Contamination:
-
Flush the entire HPLC system, including the pump, injector, and tubing, with a strong, appropriate solvent (e.g., a high percentage of organic solvent).
-
If the column is suspected, disconnect it and flush the system. If the peak disappears, the column is the source of contamination. Consider washing or replacing the column.
-
-
Autosampler Carryover:
-
Optimize the needle wash procedure. Use a strong solvent for the needle wash and increase the wash volume and duration.
-
If possible, inject a blank after each high-concentration sample to assess carryover.
-
Experimental Protocol: Systematic Blank Injection Analysis
-
Preparation:
-
Prepare fresh mobile phase A and B using MS-grade solvents and additives.
-
Obtain a new bottle of the solvent used for sample and standard dissolution.
-
Ensure the autosampler needle wash reservoir is filled with fresh, appropriate solvent.
-
-
Injection Sequence:
-
Equilibrate the LC-MS system until a stable baseline is achieved.
-
Inject 10 µL of the sample/standard dissolution solvent.
-
Run the full chromatographic gradient.
-
Inject 10 µL of the initial mobile phase composition.
-
Run the full chromatographic gradient.
-
Inject a "no-vial" or "air" blank if the system allows, to check for carryover from the injection port itself.
-
Run the full chromatographic gradient.
-
Inject a known clean standard to confirm system performance.
-
-
Analysis:
-
Carefully examine the chromatograms from each blank injection for the presence of the ghost peak. The appearance of the peak in a specific blank will point to the source of contamination.
-
DOT Diagram: Ghost Peak Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving ghost peaks.
Guide 2: Best Practices for Stock Solution Preparation
The accuracy of all subsequent dilutions and analyses depends on the correct preparation of the initial stock solution.[21][22][23]
Step 1: Meticulous Weighing
-
Use a calibrated analytical balance with the appropriate precision for the mass being weighed.[22]
-
Weigh the this compound in a clean, dedicated weighing boat or onto weighing paper.
-
Record the exact mass weighed to at least four decimal places. It is often more accurate to weigh an approximate amount and calculate the exact concentration rather than trying to weigh an exact mass.[22]
Step 2: Quantitative Transfer
-
Carefully transfer the weighed standard into a Class A volumetric flask.[22][24]
-
Rinse the weighing boat or paper several times with small volumes of the dissolution solvent, transferring each rinse into the volumetric flask to ensure all of the standard is transferred.[24]
Step 3: Dissolution and Dilution
-
Add a portion of the solvent to the volumetric flask and gently swirl or sonicate to dissolve the standard completely.
-
Allow the solution to return to room temperature before diluting to the final volume.
-
Carefully add the solvent until the bottom of the meniscus is level with the calibration mark on the neck of the flask.
-
Cap the flask and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.[21]
Step 4: Proper Storage and Labeling
-
Transfer the stock solution to a clean, labeled amber glass vial for storage.
-
The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the solution at the recommended temperature, protected from light.[18][19]
Data Summary Table: Recommended Labware for Standard Preparation
| Task | Recommended Labware | Rationale for Accuracy |
| Weighing Solid | Calibrated Analytical Balance | Provides high precision and accuracy for mass determination.[22] |
| Dissolving & Diluting | Class A Volumetric Flask | Manufactured to stringent standards for accurate volume measurement.[22][24] |
| Transferring Aliquots | Calibrated Micropipettes or Volumetric Pipettes | Ensures precise and accurate transfer of small liquid volumes. |
| Storage | Amber Glass Vials with PTFE-lined caps | Protects against photodegradation and minimizes leaching of contaminants. |
Conclusion
Minimizing contamination when working with this compound standards is a multi-faceted process that requires attention to detail at every step of the analytical workflow. By understanding the potential sources of contamination and implementing rigorous laboratory practices, you can significantly enhance the quality and reliability of your data. This guide provides a foundation for troubleshooting common issues and establishing robust protocols. Always consult the Certificate of Analysis provided with your standard for specific handling and storage instructions.
References
- Mandal P, Karmakar S, Pal TK. Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. 2024 Oct 23.
- Best Practices For Stock Solutions. FasterCapital.
- Quantitative determination of verapamil and metabolites in human serum by high-performance liquid chromatography and its application to biopharmaceutic investig
- Understanding Extractables & Leachables. Azenta Life Science. 2019 Jul 10.
- HPLC method for determination of verapamil in human plasma after solid-phase extraction. ScienceDirect.
- verapamil hydrochloride injection, USP How Supplied/Storage and Handling. Pfizer Medical - US.
- [Readers Insight] Why Do Ghost Peaks Appear?.
- What are Ghost Peaks and Where to Find Them. Mastelf. 2022 Feb 24.
- A Comparative Guide to Verapamil Quantification Methods Across Labor
- Minimizing isotopic exchange in deuter
- Extractables and leachables: definitions, differences & facts. Single Use Support. 2022 Apr 12.
- A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific. 2021 Apr 30.
- How to Make Accurate Stock Solutions. Bitesize Bio. 2025 Mar 10.
- Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formul
- Understanding Extractables and Leachables Testing and Analysis. PPD. 2022 Apr 18.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Video Notes LC Troubleshooting Series Ghost Peaks. HPLC.
- What is the procedure to create stock solutions?. Chemistry Stack Exchange. 2014 Sep 11.
- Verapamil.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences. 2013 Feb 13.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. 2022 Jan 11.
- Extractables and Leachables Testing. Pacific BioLabs.
- 2.5: Preparing Solutions. Chemistry LibreTexts. 2025 Aug 18.
- Contaminant Analysis Inform
- Verapamil (hydrochloride)
- why are lc vials showing ghost peaks with the new generation of mass spectrometers?.
- Holding Data to a Higher Standard, Part II: When Every Peak Counts-A Practical Guide to Reducing Contamination and Eliminating Error in the Analytical Labor
- Verapamil Hydrochloride Injection, USP. Fresenius Kabi USA. 2024 Sep 16.
- The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. Benchchem.
- Extractables vs Leachables in Medical Devices.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- This compound. PubChem.
- Safety Data Sheet: Verapamil hydrochloride. Chemos GmbH&Co.KG.
- Verapamil (Hydrochloride) (#49079) Datasheet With Images. Cell Signaling Technology.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.
- Contaminants in your lab? What you should look for. Biotage. 2023 Jan 17.
- (S)-Verapamil hydrochloride-d6. MedchemExpress.com.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- This compound. SCBT - Santa Cruz Biotechnology.
- (S)-(-)-Verapamil-d6 Hydrochloride. PubChem.
- A Guide to Using Analytical Standards.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Deuterium Labelled Drug Standards. SV ChemBioTech.
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- HPLC Troubleshooting Guide.
- Key Contaminant Analysis Techniques. Hiden Analytical. 2022 Mar 11.
- HPLC Troubleshooting Guide.
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impact of storage conditions on Verapamil-d6 Hydrochloride integrity
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and storage of Verapamil-d6 Hydrochloride.
Q1: What are the ideal storage conditions for solid (lyophilized) this compound?
A: For maximum long-term stability, solid this compound should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[1][2] It is critical to keep the container tightly sealed and stored in a dry, well-ventilated area, protected from light and moisture.[1][3][4][5] When stored as a lyophilized powder under desiccated conditions, the compound is stable for up to 24 months.[6][7]
Q2: How should I prepare and store this compound solutions?
A: Once reconstituted, solutions should be stored at -20°C for long-term stability, and it is recommended to use them within three months to prevent any loss of potency.[6][7] To maintain integrity, it is best practice to create single-use aliquots. This strategy minimizes the detrimental effects of repeated freeze-thaw cycles, which can accelerate degradation.[6][7]
Q3: Is this compound sensitive to pH in aqueous solutions?
A: Yes, the pH of the solution is a critical factor. Verapamil hydrochloride is physically compatible and stable in a pH range of 3 to 6.[3][4] The optimal pH range for stability is between 3.2 and 5.6.[8] Precipitation may occur in solutions with a pH above 6 or 7, compromising the concentration and integrity of your sample.[3][4]
Q4: Does exposure to light affect the stability of this compound?
A: Absolutely. This compound is photosensitive. Exposure to light, particularly UV light, can induce photochemical degradation.[9][10][11] Therefore, it is imperative to store both the solid compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.[2][5]
Data Summary Table
The following table summarizes the key storage and stability parameters for this compound.
| Parameter | Condition | Recommendation/Observation | Source(s) |
| Solid Storage | Temperature | 20°C to 25°C (68°F to 77°F) | [1][2] |
| Light | Protect from light | [2][3][5] | |
| Humidity | Store in a dry, desiccated environment | [1][6][7] | |
| Container | Tightly sealed | [1][4] | |
| Shelf Life | Up to 24 months (lyophilized) | [6][7] | |
| Solution Storage | Temperature | -20°C | [6][7] |
| Shelf Life | Use within 3 months | [6][7] | |
| Freeze/Thaw | Avoid multiple cycles; use aliquots | [6][7] | |
| pH Stability | Optimal range: 3.2 - 5.6 | [8] | |
| pH Incompatibility | Potential precipitation at pH > 6.0 | [3][4] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing logical steps for problem resolution.
Q5: I'm observing an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?
A: It is highly probable. The appearance of new peaks is a classic sign of compound degradation. This compound is susceptible to specific degradation pathways depending on the stress conditions it has been exposed to.
-
Causality:
-
Oxidative Stress: If the sample was exposed to oxidizing agents or improperly stored with potential for air oxidation, you may be observing products of N-dealkylation, N-demethylation, or O-demethylation.[12] A primary degradation product under oxidative stress is 3,4-dimethoxybenzoic acid, which results from the oxidation of the alkyl side chain.[10][11][13]
-
Basic Hydrolysis: If the sample was exposed to a basic pH (pH > 7), hydrolytic degradation can occur.[14][15]
-
Photodegradation: If the sample was exposed to light for a prolonged period, you may see various photoproducts.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Q6: My quantitative results are showing lower-than-expected concentrations. Could storage be the cause?
A: Yes, improper storage is a frequent cause of apparent loss of compound.
-
Causality:
-
Precipitation: If your stock solution was not stored within the optimal pH range of 3.2-5.6, the compound may have precipitated out of solution.[3][8] When you draw an aliquot for dilution, you are sampling from a lower-concentration supernatant.
-
Adsorption: While less common for this compound, some molecules can adsorb to the surface of storage containers, especially plastics. Verapamil HCl has been shown not to adsorb significantly to glass, PVC, or polyolefin containers.[4]
-
Chemical Degradation: As discussed in Q5, slow degradation due to light exposure, temperature fluctuations, or oxidative stress will reduce the concentration of the parent compound over time.[10][11]
-
-
Preventative Workflow:
Caption: Recommended workflow for handling Verapamil-d6 HCl.
Technical Deep Dive: Degradation Pathways
Understanding the chemical liabilities of this compound is key to preventing its degradation. The deuteration at the N-methyl position is unlikely to alter the primary degradation pathways significantly compared to the parent compound.
-
Oxidative Degradation: This pathway is a significant concern. The tertiary amine and ether linkages in the molecule are susceptible to oxidation. The primary route involves the oxidation of the alkyl side chain, leading to the formation of 3,4-dimethoxybenzoic acid and other related compounds.[10][11][13]
-
Photodegradation: Verapamil absorbs UV light, with maxima at 232 and 278 nm.[11] This absorption can provide the energy needed to initiate photochemical reactions, leading to a complex mixture of degradation products.[9] This pathway underscores the critical need to protect the compound from light at all stages.
-
Hydrolysis: While stable in neutral and acidic conditions, the molecule can undergo base-catalyzed hydrolysis.[14][15] This is why maintaining the correct pH for solutions is essential.
Caption: Primary degradation pathways for Verapamil-d6 HCl.
Experimental Protocols
These protocols provide a framework for users to validate the integrity of their this compound samples.
Protocol 1: Routine Purity Check by HPLC-UV
This method is designed for a quick assessment of purity.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and an ammonium formate buffer.[14] A well-documented method uses a gradient elution of ammonium formate, orthophosphoric acid, and acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Verapamil-d6 HCl in methanol or mobile phase.
-
Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis:
-
Equilibrate the column for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Assess the chromatogram for the main Verapamil-d6 peak.
-
Calculate the area percentage of the main peak. A pure sample should be >98%.
-
Note the presence and area of any secondary peaks, which may indicate impurities or degradation products.
-
Protocol 2: Confirmatory Forced Degradation Study
This study helps to proactively identify potential degradation products under various stress conditions.
-
Sample Preparation: Prepare four separate aliquots of a Verapamil-d6 HCl solution (~1 mg/mL).
-
-
Acid Hydrolysis: Add 1 M HCl to one aliquot. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 M NaOH to a second aliquot. Heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ to a third aliquot. Keep at room temperature for 2 hours.
-
Photodegradation: Expose the fourth aliquot to direct UV light (254 nm) for 4 hours.
-
Control: Use an unstressed aliquot of the same solution.
-
-
Neutralization & Analysis:
-
Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (including the control) using the HPLC-UV method described in Protocol 1.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Significant degradation will be observed as a decrease in the main peak area and the appearance of new peaks in the base hydrolysis and oxidation samples.[14] This confirms the stability-indicating nature of your analytical method and provides a fingerprint for potential degradants.
-
| Stress Condition | Expected Outcome for Verapamil HCl | Primary Degradation Pathway | Source(s) |
| 1 M HCl, 80°C | Stable | None | [11][14] |
| 1 M NaOH, 80°C | Degradation | Base Hydrolysis | [14][15] |
| 3% H₂O₂, RT | Degradation | Oxidation | [10][11][14] |
| UV Light (254 nm) | Degradation | Photodegradation | [10][11] |
| Dry Heat (105°C) | Stable | None | [11][16] |
References
- Verapamil Hydrochloride Extended-Release Capsules - Vi
-
Klementová, Š., et al. (n.d.). Reaction scheme of verapamil photochemical degradation. ResearchGate. [Link]
-
Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. MDPI. [Link]
-
Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. PubMed. [Link]
-
Das Gupta, V. (1985). Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
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American Society of Health-System Pharmacists. (n.d.). Verapamil Hydrochloride. ASHP Publications. [Link]
-
Whirl-Carrillo, M., et al. (n.d.). Verapamil Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Pfizer Medical - US. (n.d.). verapamil hydrochloride injection, USP How Supplied/Storage and Handling. [Link]
-
Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. ResearchGate. [Link]
-
Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Semantic Scholar. [Link]
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Ahmad, M., et al. (2015). stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmacy. [Link]
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Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. PMC - NIH. [Link]
-
Hospira, Inc. (2017). SAFETY DATA SHEET - Verapamil Hydrochloride Injection. [Link]
-
Kumar, R., et al. (2012). Development and In Vivo Floating Behavior of Verapamil HCl Intragastric Floating Tablets. PMC - NIH. [Link]
-
Piper, H. M., et al. (1985). Temperature dependence of verapamil action. PubMed. [Link]
-
Reddy, G. S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. PubMed. [Link]
-
Rahman, N., & Hejaz, S. N. (2006). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia. [Link]
-
Hospira. (n.d.). SAFETY DATA SHEET PRODUCT: Verapamil Hydrochloride Injection USP. [Link]
-
Patel, P., et al. (2022). Development and optimization of a stability-indicating chromatographic method for verapamil hydrochloride and its impurities in tablets using an analytical quality by design (AQbD) approach. ResearchGate. [Link]
-
Sree, D. S., et al. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications. [Link]
-
Ahmad, M., et al. (2015). stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. ResearchGate. [Link]
-
Rahman, N., & Hejaz, S. N. (2004). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. ResearchGate. [Link]
-
Logoyda, L., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia. [Link]
-
Yoshida, M. I., et al. (2010). Verapamil hydrochloride chromatogram before (bottom) and after... ResearchGate. [Link]
-
de Oliveira, G. G., et al. (n.d.). Thermal behavior of verapamil hydrochloride and its association with excipients. Academia.edu. [Link]
-
MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. [Link]
-
Molke, M., et al. (2010). Formulation and Evaluation of Verapamil HCL Gastroretentive Floating Tablet from matrices prepared using Compritol ATO. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
The AIC. (2023). Formulation and Sustained-Release of Verapamil Hydrochloride Tablets. The Chemist. [Link]
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- 6. Verapamil (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
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- 10. Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations [mdpi.com]
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- 12. ClinPGx [clinpgx.org]
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- 14. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues with Verapamil-d6 Hydrochloride
This technical guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common co-elution challenges encountered during the bioanalysis of verapamil using Verapamil-d6 Hydrochloride as an internal standard. The following sections provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of verapamil, where six hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" internal standard for the quantitative analysis of verapamil in biological matrices.[1] Because its physicochemical properties are nearly identical to the unlabeled verapamil, it co-elutes chromatographically and experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement. This allows for accurate normalization of the analyte signal, leading to reliable and reproducible quantification.
Q2: What are the most common sources of co-elution with Verapamil-d6 in bioanalysis?
The primary sources of co-elution in the analysis of verapamil and its deuterated internal standard include:
-
Endogenous Matrix Components: Phospholipids from cell membranes are a notorious cause of matrix effects, particularly in plasma samples.[1] They can co-extract with verapamil and co-elute, leading to ion suppression in the mass spectrometer source.
-
Metabolites of Verapamil: Verapamil is extensively metabolized in the liver to several compounds, with norverapamil being a major active metabolite.[2][3] These metabolites can have similar chromatographic behavior and may co-elute with both verapamil and Verapamil-d6 if the analytical method lacks sufficient resolving power.
-
Isobaric Interferences: Although less common with highly selective MS/MS methods, other compounds in the sample matrix or co-administered drugs could have the same nominal mass as verapamil or Verapamil-d6, potentially causing interference.
-
Enantiomers: Verapamil and norverapamil are chiral compounds, existing as (R)- and (S)-enantiomers.[4][5] Inadequate chiral separation can lead to the co-elution of these stereoisomers, which may have different pharmacological activities and metabolic profiles.
Q3: Can the position of the deuterium label on Verapamil-d6 affect its chromatographic behavior?
Yes, while SIL internal standards are designed to co-elute with the analyte, extensive deuteration or labeling in a region of the molecule that influences its interaction with the stationary phase can sometimes lead to a slight chromatographic shift. This phenomenon, known as the "isotope effect," is generally minimal for Verapamil-d6 but should be considered during method development. It is crucial to ensure that the deuterium labels are in stable, non-exchangeable positions on the molecule.
Troubleshooting Guides for Co-elution Scenarios
This section addresses specific co-elution problems with Verapamil-d6 and provides a logical workflow for their resolution.
Scenario 1: Poor Peak Shape and Signal Suppression in Plasma Samples
Problem: You observe poor peak shape (e.g., tailing or fronting) and significant ion suppression for both verapamil and Verapamil-d6, particularly in plasma samples prepared by protein precipitation.
Underlying Cause: This is a classic sign of co-elution with endogenous phospholipids from the plasma matrix. Phospholipids are not efficiently removed by simple protein precipitation and can interfere with the ionization process in the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phospholipid co-elution.
Detailed Explanation:
-
Enhance Sample Preparation: Transition from protein precipitation to a more selective sample clean-up technique.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids. Oasis HLB cartridges are a good starting point due to their mixed-mode retention mechanism.[2][5] For more targeted clean-up, a mixed-mode cation exchange sorbent can be used to specifically retain the basic verapamil and its metabolites while washing away neutral phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like methyl-tert-butyl ether (MTBE) can also provide a cleaner extract than protein precipitation.
-
-
Modify Chromatographic Conditions:
-
Alternative Stationary Phases: If co-elution persists, consider a column with a different selectivity than a standard C18.
-
Biphenyl columns offer alternative selectivity for aromatic and moderately polar compounds and can resolve analytes from matrix interferences.[6][7][8]
-
Pentafluorophenyl (PFP) columns provide unique interactions, including dipole-dipole and pi-pi, which can be beneficial for separating verapamil from interfering compounds.[9]
-
-
Mobile Phase Optimization: Adjusting the gradient profile to be shallower can improve the resolution between verapamil and early-eluting phospholipids. The pH of the mobile phase can also be adjusted to alter the retention of verapamil.[2]
-
Scenario 2: Incomplete Resolution of Verapamil-d6 and Norverapamil
Problem: You observe a shoulder on the Verapamil-d6 peak or inconsistent internal standard response, suggesting co-elution with its metabolite, norverapamil.
Underlying Cause: Verapamil and norverapamil are structurally similar, with norverapamil being the N-demethylated metabolite.[2] Depending on the chromatographic conditions, they may not be fully resolved.
Troubleshooting Workflow:
Caption: Workflow for resolving verapamil and norverapamil.
Detailed Explanation:
-
Optimize Mobile Phase:
-
Organic Modifier: A slight adjustment in the percentage of acetonitrile or methanol can significantly impact selectivity. Experiment with different starting and ending percentages in your gradient.
-
pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of verapamil and norverapamil, affecting their retention. A systematic evaluation of pH can often achieve the desired separation.[2][10]
-
-
Evaluate Column Chemistry:
-
Reversed-Phase: High-quality C18 or RP-select B columns can often separate verapamil and norverapamil with careful method development.[2]
-
Chiral Stationary Phases: If you are also concerned with the separation of the enantiomers of both verapamil and norverapamil, a chiral column such as a Chiral-AGP or Chiralcel OD-RH is necessary.[3][4][10] This will also inherently separate the parent drug from its metabolite.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma
This protocol utilizes an Oasis HLB SPE cartridge to effectively remove phospholipids and other matrix interferences prior to LC-MS/MS analysis.
Materials:
-
Oasis HLB 96-well plate or cartridges
-
Human plasma samples
-
This compound internal standard spiking solution
-
2% Phosphoric acid in water
-
5% Methanol in water
-
Acetonitrile
-
Methanol
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Verapamil-d6 internal standard solution. Add 200 µL of 2% phosphoric acid and vortex to mix.
-
Conditioning: Condition the SPE plate/cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate/cartridges.
-
Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the verapamil and Verapamil-d6 with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters for Verapamil and Verapamil-d6
This table provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition | Rationale |
| LC Column | Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | Offers alternative selectivity to C18, improving resolution from matrix components.[6][7][8] |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A typical starting gradient; adjust as needed for optimal separation. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize potential for column overload. |
| Ionization Mode | ESI Positive | Verapamil readily forms positive ions. |
| MRM Transition (Verapamil) | Q1: 455.3 m/z | Precursor ion [M+H]⁺ |
| Q3: 165.2 m/z | Product ion | |
| MRM Transition (Verapamil-d6) | Q1: 461.3 m/z | Precursor ion [M+H]⁺ |
| Q3: 165.2 m/z | Product ion (often the same as the unlabeled compound) |
References
- Borges, N. C., et al. (2001). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase.
- Yadav, M., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS.
- Brandšteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples.
- Ivanova, V., et al. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1297-1303.
- Singhal, P., et al. (2012). A validated method for the determination of verapamil and norverapamil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 61, 13-18.
- Al-Saeed, A. H., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114108.
- Gu, C., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2014, 425170.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Logoyda, L., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(2), 63-69.
- Agilent Technologies. (2023).
- Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 1-13.
- Thermo Fisher Scientific. (n.d.).
- LGC Standards. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 384-393.
- Costa, R. C., et al. (2014). Chromatographic separation of verapamil racemate using a varicol continuous multicolumn process.
- Ezzati, M., et al. (2014). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 22(3), 349-357.
- Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 19-27.
- Logoyda, L. (2020). Chromatogram of the standard solution of verapamil hydrochloride by HPLC MS/MS method.
- Oliveira, C. H., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study.
- Thermo Fisher Scientific. (n.d.). Determination of Verapamil Hydrochloride Purity Using the Acclaim PA Column.
- Mullett, W. M., et al. (2004). Multidimensional on-line sample preparation of verapamil and its metabolites by a molecularly imprinted polymer coupled to liquid chromatography-mass spectrometry.
- Darwish, I. A., et al. (2020).
- Wu, J., et al. (2011). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. LCGC North America, 29(11), 1002-1011.
- Phenomenex. (n.d.). New Kinetex Biphenyl Brochure.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Verapamil.
- BenchChem. (2025). Matrix effects in the bioanalysis of verapamil and its internal standard.
- de Zwart, M., et al. (2016).
- Tracqui, A., et al. (1995). Case study: Distribution and redistribution of verapamil and its metabolite in fatal poisoning. Journal of Analytical Toxicology, 19(3), 194-199.
- FDA CDER Small Business and Industry Assistance (SBIA). (2020, July 6). Case Study: Bioanalytical Approaches to Mitigate Issues during a BE Inspection [Video]. YouTube.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. hawach.com [hawach.com]
- 10. Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation for Verapamil-d6 Hydrochloride
An Objective Comparison of Sample Preparation Techniques and a Deep Dive into Regulatory Compliance for LC-MS/MS Assays
In the landscape of pharmaceutical development, the precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic assessments. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of bioanalytical methods for Verapamil, with a specific focus on the use of its deuterated internal standard, Verapamil-d6 Hydrochloride. We will navigate the critical choices in sample preparation and meticulously outline the validation process in alignment with global regulatory standards, ensuring the integrity and reliability of your bioanalytical data.
The validation of a bioanalytical method is paramount to demonstrate its suitability for its intended purpose[1][2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, which have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline[1][3][4][5]. This guide will synthesize these requirements into a practical framework for the validation of an LC-MS/MS method for Verapamil.
The Crucial Role of a Stable Isotope-Labeled Internal Standard: Verapamil-d6
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating variability introduced during sample preparation and analysis. Verapamil-d6, a deuterated analog of Verapamil, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction and chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer, thereby compensating for matrix effects[6].
Part 1: A Comparative Analysis of Sample Preparation Techniques
The initial step in any bioanalytical workflow is the extraction of the analyte from the complex biological matrix, such as plasma or serum. The choice of sample preparation technique significantly impacts method performance, including recovery, matrix effect, and throughput. Here, we compare three common techniques for Verapamil analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Verapamil |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Simple, fast, and inexpensive. | High potential for matrix effects due to insufficient cleanup. May result in ion suppression. | Variable, often lower than LLE and SPE. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Good sample cleanup, reducing matrix effects. Can be automated. | More labor-intensive and time-consuming than PPT. Requires larger volumes of organic solvents. | Approximately 84%[7]. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Excellent sample cleanup, minimizing matrix effects. High selectivity and concentration factor. Can be automated. | More expensive and requires method development to optimize the sorbent and solvents. | 94.70% to 103.71%[8][9]. |
Recommendation: For a robust and reliable bioanalytical method for Verapamil, Solid-Phase Extraction (SPE) is the recommended technique due to its superior sample cleanup, which is critical for minimizing matrix effects in LC-MS/MS analysis[8][9]. While LLE is a viable alternative, SPE often provides cleaner extracts and higher recovery[7].
Step-by-Step Protocol for Solid-Phase Extraction (SPE) of Verapamil from Human Plasma
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of Verapamil-d6 internal standard working solution. Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute Verapamil and Verapamil-d6 from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Part 2: Bioanalytical Method Validation: A Comprehensive Workflow
A full validation of a bioanalytical method is required to ensure its performance and the reliability of the analytical results[2]. The following sections detail the key validation parameters and provide experimental protocols based on the ICH M10 guideline[2][3].
Caption: Matrix Effect Assessment Workflow.
Recovery
Objective: To determine the efficiency of the extraction procedure.
Experimental Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Spiked matrix samples that are extracted.
-
Set B: Extracted blank matrix that is post-spiked with the analyte.
-
Set C: Neat solutions of the analyte.
-
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Recovery of the analyte and internal standard should be consistent and reproducible.
Calibration Curve
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
Experimental Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.
-
The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
The correlation coefficient (r²) should be ≥0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
Experimental Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.
-
The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ).
-
The precision (%CV) should not exceed 15% (20% for LLOQ).
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Experimental Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in the study.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The development and validation of a bioanalytical method for this compound is a meticulous process that demands a deep understanding of analytical chemistry and regulatory expectations. By carefully selecting an appropriate sample preparation technique, such as Solid-Phase Extraction, and rigorously validating the method against the parameters outlined in the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable data. This guide provides a comprehensive framework to navigate these complexities, ultimately contributing to the successful progression of drug development programs.
References
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide: Verapamil-d6 Hydrochloride Versus Non-Deuterated Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of the analytical method. This guide provides an in-depth comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Verapamil-d6 Hydrochloride, and non-deuterated (analog) internal standards for the quantification of verapamil in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[1][2][3] An ideal IS should mimic the physicochemical behavior of the analyte to accurately correct for fluctuations in extraction recovery, matrix effects, and instrument response.[2][4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][5] In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1][6] this compound is chemically identical to verapamil, with the exception of six hydrogen atoms being replaced by deuterium.[7][8][9][10][11][12]
This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences virtually the same degree of ionization efficiency, matrix effects, and extraction recovery.[6][13] Because they are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, they provide a highly accurate means of normalization.[5][13] Regulatory bodies like the FDA and EMA recommend the use of SIL-IS for mass spectrometry-based methods due to their ability to enhance data quality and reproducibility.[13][14][15]
Common Alternatives: Non-Deuterated (Analog) Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, researchers often turn to non-deuterated, or structural analog, internal standards. These are compounds that are chemically similar to the analyte but are not isotopically labeled. For verapamil analysis, compounds such as Metoprolol, Imipramine, and Diltiazem have been utilized as internal standards in various studies.[16][17][18][19][20][21]
While these analogs can provide acceptable results if carefully validated, they possess inherent limitations. Their physicochemical properties are not identical to the analyte, which can lead to differences in chromatographic retention, extraction efficiency, and susceptibility to matrix effects.[22]
Head-to-Head Comparison: A Hypothetical Study
To illustrate the performance differences, let's consider a hypothetical experiment designed to quantify verapamil in human plasma using both this compound and a common non-deuterated internal standard, Metoprolol.
Experimental Protocol
A detailed, step-by-step methodology for this comparative analysis is outlined below.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock solutions of verapamil, this compound, and Metoprolol are prepared in methanol.
-
Calibration standards and QC samples (low, medium, and high concentrations) are prepared by spiking blank human plasma with appropriate volumes of the verapamil stock solution.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either this compound or Metoprolol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Verapamil: m/z 455.3 → 165.1
-
Verapamil-d6: m/z 461.3 → 165.1
-
Metoprolol: m/z 268.2 → 116.1
-
4. Data Analysis:
-
Peak areas of the analyte and internal standard are integrated.
-
The peak area ratio (analyte/internal standard) is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
The concentrations of verapamil in QC and unknown samples are determined from the calibration curve.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the bioanalysis of verapamil in plasma.
Expected Performance Comparison
The following table summarizes the anticipated performance characteristics of this compound versus a non-deuterated internal standard like Metoprolol.
| Performance Metric | This compound (SIL-IS) | Metoprolol (Analog IS) | Rationale for Expected Outcome |
| Chromatographic Retention Time | Co-elutes with verapamil | Different retention time than verapamil | Due to their near-identical chemical structures, the SIL-IS and analyte exhibit the same chromatographic behavior. Structural differences in the analog IS lead to different retention times. |
| Matrix Effect Compensation | Excellent | Variable | The SIL-IS is exposed to the same co-eluting matrix components as the analyte, leading to similar ionization suppression or enhancement. The analog IS, eluting at a different time, may experience a different matrix effect, leading to inaccurate correction.[23][24] |
| Extraction Recovery Tracking | Excellent | Variable | The SIL-IS closely mimics the analyte's behavior during the extraction process, providing accurate correction for any sample loss. The analog IS may have a different extraction recovery. |
| Accuracy & Precision | High accuracy and precision (low % bias and %CV) | Potentially lower accuracy and precision | Superior compensation for variability by the SIL-IS results in more accurate and precise quantification, as recommended by regulatory guidelines.[15][25][26][27][28][29][30][31][32] |
| Method Robustness | High | Moderate | The use of a SIL-IS leads to a more robust and reliable method that is less susceptible to variations in sample matrix and analytical conditions. |
Visualizing the Impact of Matrix Effects
The following diagram illustrates how an ideal internal standard (like Verapamil-d6) compensates for matrix effects compared to a non-ideal one.
Caption: Ideal vs. Non-Ideal Internal Standard Matrix Effect Compensation.
Conclusion and Recommendations
The experimental evidence and underlying scientific principles strongly support the superiority of this compound as an internal standard for the quantification of verapamil in biological matrices. Its ability to co-elute with the analyte and exhibit nearly identical behavior during sample processing and analysis ensures a more accurate and robust correction for analytical variability, particularly matrix effects.
While non-deuterated internal standards can be employed, they require more extensive validation to demonstrate their suitability and may not provide the same level of confidence in the final data. For researchers, scientists, and drug development professionals seeking the highest quality data for regulatory submissions and critical decision-making, the use of a stable isotope-labeled internal standard like this compound is unequivocally the recommended approach.[1][3][5][6][13][22]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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LC-MS/MS Determination of Verapamil in Human Plasma and Its Application in Bioequivalence Evaluation. China Pharmacy, 2012. [Link]
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de Nucci, G. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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A Senior Application Scientist's Guide to Achieving Unrivaled Accuracy and Precision in Verapamil Bioanalysis: The Verapamil-d6 Hydrochloride Advantage
For researchers, scientists, and drug development professionals, the accurate quantification of verapamil in biological matrices is a critical step in pharmacokinetic, bioequivalence, and toxicological studies.[1] Verapamil, a widely used calcium channel blocker, has a narrow therapeutic range, making precise measurement essential for optimizing pharmacotherapy and avoiding toxicity.[2] In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis, the choice of an internal standard (IS) is arguably the most critical factor influencing data quality.[3] This guide provides an in-depth comparison of Verapamil-d6 Hydrochloride against other common internal standards, demonstrating through experimental data and established protocols why a stable isotope-labeled (SIL) standard is the superior choice for ensuring the accuracy and precision demanded by regulatory bodies and sound scientific practice.
The Cornerstone of Reliable Bioanalysis: The Internal Standard
The fundamental principle of using an internal standard in LC-MS/MS is to correct for the inevitable variability that occurs during sample processing and analysis. From sample preparation steps like protein precipitation or liquid-liquid extraction (LLE) to variations in instrument response, an ideal IS should behave identically to the analyte of interest.[1] A stable isotope-labeled internal standard, such as this compound, is the closest one can get to this ideal. By incorporating six deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical properties.[4][5] This ensures that Verapamil-d6 co-elutes with the native verapamil, experiences the same extraction recovery, and, most importantly, is affected by matrix effects in the same way as the analyte.
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological sample, are a notorious source of imprecision and inaccuracy in bioanalysis.[6][7][8] Components like phospholipids and salts can drastically alter the signal response.[6] Because a SIL IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it effectively normalizes these variations, leading to a highly reliable and robust assay.[9]
Comparative Performance: Verapamil-d6 vs. Analogue Internal Standards
While non-isotopically labeled internal standards (often called "analogue" standards) like Carvedilol, Metoprolol, and Diltiazem are sometimes used due to cost or availability, they introduce a higher risk of quantitative error.[1] Their different chemical structures mean they may not co-elute perfectly with verapamil and will likely exhibit different responses to matrix effects and inconsistencies in sample preparation. The following table summarizes performance characteristics compiled from various studies, highlighting the typical performance of these alternatives compared to methods employing a deuterated standard.
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% Bias or % Recovery) | Precision (%RSD / %CV) | Key Limitation |
| Verapamil-d6 | 1.0 - 250.0[10] | 98.45 - 99.95% (Recovery)[11] | ≤ 5.8%[12] | Higher initial cost |
| Carvedilol | 25 - 5000[1][13] | ≥98.96 ± 2.68% (Accuracy)[1][14] | ≤3.68%[1][14] | Different chromatographic retention and ionization efficiency |
| Metoprolol | 1.0 - 500[1][12] | 92.9 - 103.1% (Accuracy)[1][12] | < 5.8%[1][12] | Susceptible to differential matrix effects |
| Diltiazem | 5 - 250[1] | Better than 10% (Accuracy)[1] | Better than 10% (Precision)[1] | Structural differences can lead to variable extraction recovery |
| Propranolol | 1 - 450[1] | 82.50% (Recovery)[1] | < 11.6%[1] | Potential for chromatographic interference |
As the data suggests, while well-validated methods can be developed with analogue standards, the use of Verapamil-d6 consistently provides excellent accuracy and precision, directly attributable to its ability to compensate for analytical variability more effectively.[10][11]
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a robust, step-by-step protocol for the quantification of verapamil in human plasma using this compound as the internal standard. This protocol is based on established methodologies and adheres to the principles outlined in regulatory guidelines from the FDA and EMA.[15][16]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common and effective technique for extracting verapamil from plasma, providing a clean extract for analysis.[10][17]
-
Aliquot Plasma: Transfer 100 µL of human plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of this compound working solution (e.g., at 500 ng/mL) to each tube, except for blank samples.
-
Alkalinize: Add 50 µL of a suitable buffer, such as 0.1 M sodium hydroxide, to each tube to alkalinize the plasma.
-
Vortex: Briefly vortex the samples for approximately 10-15 seconds to ensure thorough mixing.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent mixture (e.g., n-hexane and isoamyl alcohol, 98:2 v/v).[17]
-
Extract: Vortex mix the samples vigorously for 5 minutes to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifuge: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[17]
-
Evaporate: Carefully transfer the upper organic layer to a new set of clean tubes and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase and vortex. The sample is now ready for injection into the LC-MS/MS system.
Visualization of the Bioanalytical Workflow
Caption: Experimental workflow for Verapamil bioanalysis.
LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: Symmetry C18, 150x4.6 mm, 3.5 µm[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[11]
-
Gradient: Isocratic elution with 80% Mobile Phase B[11]
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Verapamil: m/z 455.4 → 165.2[18]
-
Verapamil-d6: m/z 461.4 → 165.2 (Note: Precursor ion is shifted by +6 Da, product ion can be the same)
-
A Self-Validating System: Demonstrating Accuracy and Precision
The trustworthiness of a bioanalytical method is established through rigorous validation. The use of a SIL IS like Verapamil-d6 creates a self-validating system within each sample analysis. By calculating the peak area ratio of the analyte to the IS, variations are intrinsically cancelled out. The diagram below illustrates this fundamental principle.
Caption: SIL IS compensates for variability, ensuring accuracy.
The following tables present typical validation data for a method employing Verapamil-d6, demonstrating its adherence to the acceptance criteria of regulatory agencies (typically ±15% deviation from nominal for accuracy and ≤15% RSD for precision).[15][16]
Table 1: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1.0 | 1.05 | +5.0 | 5.1 |
| Low | 3.0 | 2.95 | -1.7 | 4.2 |
| Medium | 40.0 | 41.2 | +3.0 | 3.5 |
| High | 200.0 | 197.6 | -1.2 | 2.8 |
Table 2: Inter-Day Accuracy and Precision (3 separate runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1.0 | 1.03 | +3.0 | 5.8 |
| Low | 3.0 | 2.98 | -0.7 | 4.9 |
| Medium | 40.0 | 40.8 | +2.0 | 4.1 |
| High | 200.0 | 198.2 | -0.9 | 3.2 |
Data synthesized from typical performance characteristics found in literature.[10][12]
Conclusion
For the bioanalysis of verapamil, where accuracy and precision are not just desirable but essential, the evidence overwhelmingly supports the use of this compound as the internal standard of choice. Its ability to mimic the behavior of the native analyte throughout the entire analytical process provides an unparalleled level of correction for matrix effects and other sources of variability. This intrinsic self-validating mechanism ensures that the resulting data is robust, reliable, and meets the stringent requirements of regulatory submissions. While alternative analogue standards exist, the investment in a stable isotope-labeled standard like Verapamil-d6 is a direct investment in data integrity and the success of your research and development programs.
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A Comparative Guide to Linearity and Range Assessment for Verapamil-d6 Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of analytes in biological matrices is non-negotiable. This guide offers an in-depth, technical comparison of linearity and range assessment for assays involving Verapamil-d6 Hydrochloride, a commonly used stable isotope-labeled internal standard (SIL-IS). As a Senior Application Scientist, my aim is to provide not just a protocol, but a framework for understanding the critical choices that underpin a robust and reliable bioanalytical method.
The use of a deuterated internal standard like Verapamil-d6 is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Its chemical and physical properties are nearly identical to the analyte of interest, Verapamil, allowing it to compensate for variability during sample preparation, chromatography, and ionization.[1] However, the validation of the analytical method, specifically the assessment of linearity and range, remains a critical step to ensure data integrity.
This guide will delve into the regulatory expectations, provide a detailed experimental workflow for determining linearity and range, and compare published performance data for Verapamil assays.
The Bedrock of Quantitative Analysis: Linearity and Range
At its core, linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response. The range of the assay is the concentration interval over which the method is shown to be linear, accurate, and precise.[2] Establishing a reliable linear range is fundamental for the accurate quantification of unknown samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioanalytical method validation, including specific requirements for linearity and range assessment.[3][4][5] Adherence to these guidelines is crucial for regulatory submissions.[6][7]
Establishing the Linear Range: A Self-Validating Experimental Protocol
The following protocol outlines a comprehensive approach to determining the linearity and range of a this compound assay. The causality behind each step is explained to provide a deeper understanding of the validation process.
Caption: Workflow for Linearity and Range Assessment.
-
Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve Verapamil Hydrochloride and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentration. The purity of the reference standards is paramount.
-
Perform serial dilutions of the Verapamil stock solution to create a series of working standard solutions that will cover the anticipated analytical range.
-
Prepare a working solution of the internal standard (Verapamil-d6) at a fixed concentration. The choice of this concentration is critical; it should be high enough to provide a stable signal but not so high as to cause detector saturation.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a known volume of the appropriate Verapamil working standard solution into a consistent volume of the blank biological matrix (e.g., human plasma).[4] This step mimics the composition of the actual study samples.
-
To each calibration standard, add a constant volume of the Verapamil-d6 working solution. This ensures a consistent concentration of the internal standard across all standards and, subsequently, all study samples.
-
-
Sample Preparation and Extraction:
-
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques for Verapamil include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]
-
For example, a simple and rapid protein precipitation can be performed by adding a precipitating agent like acetonitrile or methanol to the plasma samples.[11] After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a suitable liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: A C18 column is commonly used for the separation of Verapamil and its deuterated internal standard.[11][12] The mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][11] The gradient or isocratic elution is optimized to achieve good peak shape and resolution from matrix components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for both Verapamil and Verapamil-d6. For instance, a common transition for Verapamil is m/z 455.3 → 165.2.[11]
-
-
Data Analysis and Curve Fitting:
-
Integrate the peak areas of the analyte (Verapamil) and the internal standard (Verapamil-d6) for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data. The most common model is a simple linear regression with or without weighting. A weighting factor of 1/x or 1/x² is often used to improve accuracy at the lower end of the calibration range.
-
-
Acceptance Criteria for Linearity and Range:
-
Correlation Coefficient (r²): The correlation coefficient should be ≥ 0.99.[13]
-
Calibration Standard Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[14]
-
Range: The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) of the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Performance Comparison of Verapamil Assays
The following table summarizes the linearity and range data from several published LC-MS/MS methods for the analysis of Verapamil, providing a comparative overview of achievable performance.
| Methodology | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Internal Standard | Biological Matrix | Reference |
| LC-MS/MS | 1.0 - 250.0 | Not explicitly stated, but method validated | 1.0 | Verapamil-d6 | Human Plasma | [8][9] |
| LC-MS/MS | 0.5 - 100 | 0.999 | 0.5 | Verapamil-d3 | Human Breast Milk | [11] |
| LC-MS/MS | 1.00 - 500 | Linear | 1.00 | Metoprolol | Human Plasma | [15] |
| UPLC-MS/MS | 2.4 - 48 | 0.9993 | 2.4 | Verapamil-d6 | Rat Plasma | [12] |
| HPLC-UV | 10 - 60 (µg/mL) | 0.9995 | 1.06 (µg/mL) | Valsartan | Not specified | [16] |
| UPLC-MS/MS | 1 - 100 | 0.9992 | 1 | Not specified | Caco-2 cell monolayers | [13] |
| UPLC-MS/MS | 600 - 6500 | > 0.998 | 600 | Metoprolol | Caco-2 cell monolayers | [10] |
Analysis of Comparative Data:
The data clearly demonstrates that LC-MS/MS methods consistently offer a wide linear range with low limits of quantification, typically in the low ng/mL level. The use of a deuterated internal standard like Verapamil-d6 is a common and recommended practice for achieving robust and reliable results in complex biological matrices.[17][18][19] While other internal standards like Metoprolol or Valsartan have been used, a stable isotope-labeled internal standard is scientifically preferred as it more effectively compensates for matrix effects and variations in sample processing and instrument response.[1][20][21]
The choice of analytical technique significantly impacts the achievable linear range and sensitivity. For instance, HPLC-UV methods, while simpler, generally exhibit a much higher LLOQ compared to LC-MS/MS methods.
Conclusion
A thorough assessment of linearity and range is a cornerstone of bioanalytical method validation for this compound assays. By following a well-defined experimental protocol grounded in regulatory guidelines and understanding the rationale behind each step, researchers can ensure the generation of high-quality, reliable data. The comparative data presented highlights the superior performance of LC-MS/MS methods utilizing a deuterated internal standard for achieving the wide dynamic range and low detection limits required for demanding pharmacokinetic and bioequivalence studies. The investment in a stable isotope-labeled internal standard and a rigorous validation process ultimately pays dividends in the form of robust, defensible data that can confidently support drug development decisions.[17]
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A Senior Application Scientist's Guide to the Validation of Verapamil-d6 Hydrochloride for Regulated Bioanalysis
This guide provides an in-depth technical framework for the validation of Verapamil-d6 Hydrochloride as an internal standard (IS) in regulated bioanalytical studies. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind each validation parameter, ensuring a robust, reproducible, and compliant methodology. The integrity of pharmacokinetic (PK) and toxicokinetic (TK) data is paramount in drug development, and the cornerstone of this integrity lies in a rigorously validated bioanalytical method.
The International Council for Harmonisation (ICH) M10 guideline, now the global standard, provides a unified framework for bioanalytical method validation, which will be the authoritative basis for the protocols and acceptance criteria discussed herein.[1][2][3]
The Foundational Choice: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample processing and analysis.[3] While structural analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is unequivocally the "gold standard" for regulated bioanalysis.[3][4]
The rationale is grounded in physicochemical similarity. Verapamil-d6 is chemically identical to Verapamil, differing only in the mass of six hydrogen atoms replaced by deuterium.[5] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization. Consequently, the SIL-IS provides the most accurate compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—which is a notorious pitfall in LC-MS/MS analysis.[6][7][8][9] Using a structural analog, which may have different retention times, extraction recoveries, or ionization efficiencies, can lead to inadequate correction and compromise data accuracy.[10][11]
Caption: Ideal vs. Alternative Internal Standard Relationships.
The Validation Workflow: A Roadmap to Regulatory Compliance
A bioanalytical method validation is a systematic process designed to demonstrate that the method is reliable and reproducible for its intended use. The following workflow, aligned with ICH M10 principles, outlines the essential stages for validating a method using Verapamil-d6 HCl.
Caption: Bioanalytical method validation workflow as per ICH M10.
Core Validation Experiments: Protocols and Performance Criteria
The following sections detail the experimental protocols for validating the quantification of Verapamil using Verapamil-d6 HCl in human plasma.
Comprehensive LC-MS/MS Protocol: An Exemplar Method
This protocol serves as a foundation for the validation experiments.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Verapamil-d6 HCl working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (~550 µL) to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.
-
Total Run Time: 5.0 minutes.
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Verapamil: Q1: 455.3 m/z -> Q3: 165.2 m/z
-
Verapamil-d6: Q1: 461.3 m/z -> Q3: 165.2 m/z
-
Selectivity and Specificity
Causality: This experiment proves the method can differentiate and quantify the analyte from other components in the matrix, including endogenous substances and metabolites.[2][12] For the IS, it ensures that no matrix components interfere at its mass transition, which could compromise its ability to normalize the analyte signal accurately.
Experimental Protocol:
-
Analyze blank plasma samples from at least six different sources (individual donors).
-
Analyze a blank sample spiked only with Verapamil-d6 HCl.
-
Analyze a blank sample spiked with Verapamil at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria (ICH M10):
-
Response in blank samples at the retention time of Verapamil should be ≤ 20% of the LLOQ response.[3]
-
Response in blank samples at the retention time of Verapamil-d6 HCl should be ≤ 5% of its response in a LLOQ sample.[3][13]
Calibration Curve, Range, and LLOQ
Causality: This establishes the relationship between instrument response and analyte concentration, defining the range over which the assay is accurate and precise. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[12]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Verapamil. A typical range for Verapamil might be 1.00 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
-
Use a minimum of six non-zero concentration levels.
-
Process and analyze the standards along with a blank and a zero sample (blank + IS).
-
Generate the calibration curve by plotting the peak area ratio (Verapamil/Verapamil-d6) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression.
Acceptance Criteria (ICH M10):
-
The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for LLOQ).[3]
-
The LLOQ sample must have a signal-to-noise ratio > 5 and meet the accuracy and precision criteria.[12]
Accuracy and Precision
Causality: This is the cornerstone of validation, demonstrating the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision).[2] This is assessed using Quality Control (QC) samples at multiple concentrations.
Experimental Protocol:
-
Prepare QC samples in bulk at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).
-
Conduct at least three separate validation runs on different days.
-
In each run, analyze a calibration curve and at least five replicates of each QC level.
Data Presentation: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| LLOQ | 1.00 | 15 | 1.04 | +4.0% | 8.5% | 9.2% |
| Low | 3.00 | 15 | 2.91 | -3.0% | 6.2% | 7.1% |
| Medium | 100 | 15 | 102.5 | +2.5% | 4.1% | 5.5% |
| High | 400 | 15 | 394.8 | -1.3% | 3.8% | 4.9% |
Acceptance Criteria (ICH M10):
-
The mean concentration for each QC level must be within ±15% of the nominal value (accuracy).[3]
-
The coefficient of variation (%CV) must not exceed 15% (precision).[3]
-
For the LLOQ, both accuracy and precision limits are relaxed to ±20%.[3]
Matrix Effect
Causality: This experiment directly assesses the potential for ion suppression or enhancement from different sources of biological matrix, confirming that Verapamil-d6 HCl effectively compensates for these effects.[2][6]
Experimental Protocol:
-
Obtain blank plasma from at least six different sources.
-
For each source, prepare two sets of samples at Low QC and High QC concentrations.
-
Set 1 (Pre-extraction spike): Spike blank matrix with analyte and IS, then extract.
-
Set 2 (Post-extraction spike): Extract blank matrix, then spike the final reconstituted extract with analyte and IS.
-
-
Calculate the matrix factor (MF) for each lot and the IS-normalized MF.
Acceptance Criteria (ICH M10):
-
The precision (%CV) of the IS-normalized matrix factor across the different sources should not be greater than 15%.[3] This demonstrates that the SIL-IS adequately tracks and corrects for matrix variability.
Stability
Causality: Stability experiments ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[14][15] This includes various storage and handling conditions the samples might encounter.
Experimental Protocol:
-
Analyze QC samples (Low and High) after subjecting them to the following conditions, comparing the results to freshly prepared samples or baseline (t=0) values.
-
Bench-Top Stability: Kept at room temperature for an expected duration of sample handling (e.g., 8 hours).
-
Freeze-Thaw Stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration exceeding the study sample storage time.
-
Processed Sample (Autosampler) Stability: Kept in the autosampler for the expected duration of an analytical run.
-
Data Presentation: Stability Summary
| Stability Test | QC Level | N | Mean Measured Conc. (ng/mL) | % Deviation from Nominal |
| Bench-Top (8h) | Low | 5 | 2.95 | -1.7% |
| High | 5 | 398.1 | -0.5% | |
| Freeze-Thaw (3 cycles) | Low | 5 | 2.89 | -3.7% |
| High | 5 | 391.5 | -2.1% | |
| Long-Term (6 months) | Low | 5 | 3.06 | +2.0% |
| High | 5 | 405.2 | +1.3% | |
| Autosampler (24h) | Low | 5 | 2.98 | -0.7% |
| High | 5 | 401.9 | +0.5% |
Acceptance Criteria (ICH M10):
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.[2]
Conclusion
The rigorous validation of a bioanalytical method using this compound as the internal standard is a prerequisite for its use in regulated studies. As demonstrated through the detailed protocols and stringent acceptance criteria dictated by the ICH M10 guideline, Verapamil-d6 HCl proves to be an ideal internal standard. Its ability to track the analyte, Verapamil, through sample preparation and analysis provides superior correction for analytical variability, particularly matrix effects. This ensures the generation of high-quality, reliable, and defensible data that can withstand regulatory scrutiny and form a solid foundation for critical decisions in drug development.
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Source: myadlm.org, URL: [Link]
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ResearchGate. (2025). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Source: ResearchGate, URL: [Link]
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PubMed. (1980). Measurement of verapamil concentrations in plasma by gas chromatography and high pressure liquid chromatography. Source: PubMed, URL: [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Source: Bioanalysis Zone, URL: [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Source: FDA, URL: [Link]
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PubMed. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Source: PubMed, URL: [Link]
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A Comparative Guide to Deuterated Internal Standards: The Case for Verapamil-d6 Hydrochloride
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the meticulous selection of an internal standard (IS) is a cornerstone of robust and reliable method development.[1][2][3] An ideal internal standard co-elutes with the analyte and compensates for variability in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the analytical data.[2][4][5] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated analogs, are widely regarded as the gold standard.[6][7] This guide provides an in-depth comparison of Verapamil-d6 Hydrochloride against other deuterated internal standards, supported by experimental principles and data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
The primary function of an internal standard is to serve as a reference compound that is added at a constant concentration to all samples, including calibrators and quality controls.[4][8] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[4] This is particularly crucial in complex biological matrices where matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting endogenous components—can significantly impact data quality.[2][6][9]
Key Attributes of an Ideal Internal Standard: [5][10]
-
Structural Similarity: The IS should be structurally and physicochemically similar to the analyte to ensure comparable behavior during sample extraction and chromatographic separation.[4][5]
-
Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects.[1]
-
Mass Differentiation: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.[1]
-
Purity and Stability: The IS should be of high chemical and isotopic purity and stable throughout the analytical process.[11]
This compound: A Profile
Verapamil is a calcium channel blocker used in the treatment of various cardiovascular conditions.[12][13] Its quantification in biological fluids is essential for pharmacokinetic and bioequivalence studies.[14][15] this compound is a deuterated analog of Verapamil, where six hydrogen atoms have been replaced with deuterium.[16]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C27H33D6ClN2O4 | [16] |
| Molecular Weight | ~497.1 g/mol | [16] |
| Appearance | White Crystalline Powder | [17] |
| Solubility | Soluble in water, methanol, ethanol | [13] |
The incorporation of six deuterium atoms provides a sufficient mass shift for clear differentiation from the unlabeled Verapamil in MS analysis without significantly altering its chemical properties.[7] This ensures that Verapamil-d6 co-elutes with Verapamil and experiences identical ionization suppression or enhancement, making it an excellent internal standard for mitigating matrix effects.[6]
Comparison with Other Deuterated Internal Standards
While Verapamil-d6 is a prime choice, other deuterated analogs of Verapamil or structurally similar compounds might be considered. The key is the degree to which the IS mimics the analyte's behavior.
Table 1: Comparison of Potential Deuterated Internal Standards for Verapamil Analysis
| Internal Standard | Key Characteristics | Advantages | Potential Disadvantages |
| Verapamil-d6 | Stable isotope-labeled analog of the analyte. | Co-elutes with Verapamil, experiences identical matrix effects, high accuracy and precision.[6][7] | Higher cost compared to non-deuterated analogs. |
| Verapamil-d3 | Fewer deuterium labels. | Similar to Verapamil-d6, but with a smaller mass shift. | Smaller mass shift may be less ideal for high-resolution MS. |
| (S)-Nor-Verapamil-d6 | Deuterated analog of a major metabolite. | Useful for simultaneous quantification of Verapamil and Norverapamil.[14] | May not perfectly co-elute with Verapamil in all chromatographic systems. |
| Other deuterated drugs | Structurally similar but not identical. | Lower cost, readily available. | May not perfectly compensate for matrix effects due to differences in physicochemical properties.[18] |
The choice of the number of deuterium atoms is also a critical consideration. A sufficient mass increase is necessary to ensure the signal is outside the natural isotopic distribution of the analyte.[1] Typically, 3 to 10 deuterium atoms are considered ideal.[11]
Experimental Workflow and Validation
A robust bioanalytical method using a deuterated internal standard follows a well-defined workflow. The following diagram illustrates a typical process for the quantification of Verapamil in a biological matrix using Verapamil-d6 as an internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
The validation of a bioanalytical method is a regulatory requirement to ensure its reliability.[19][20][21] Key validation parameters include selectivity, accuracy, precision, and stability.[21][22]
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Verapamil Hydrochloride and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.
-
Rationale: Precise stock solutions are fundamental for accurate calibration standards and quality controls.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking blank biological matrix with varying concentrations of Verapamil.
-
Prepare QCs at low, medium, and high concentrations within the calibration range.
-
Add a constant amount of Verapamil-d6 working solution to all calibrators and QCs.
-
Rationale: The calibration curve establishes the relationship between the analyte concentration and the response ratio, while QCs assess the method's accuracy and precision.[23]
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters for the detection of Verapamil and Verapamil-d6.
-
Rationale: Good chromatography is essential to reduce matrix effects, even with a deuterated internal standard.[9]
-
-
Method Validation Experiments:
-
Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS.[24]
-
Accuracy and Precision: Analyze replicate QCs on multiple days to determine the intra- and inter-day accuracy and precision.[23]
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples with that in a neat solution to quantify the extent of ion suppression or enhancement.[6][23]
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the extraction efficiency.[23][25]
-
Stability: Evaluate the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[23]
-
Conclusion
The use of a stable isotope-labeled internal standard is paramount for achieving high-quality data in quantitative bioanalysis. This compound stands out as an excellent choice for the quantification of Verapamil due to its near-identical physicochemical properties, which ensure it effectively compensates for analytical variability, particularly matrix effects. While other deuterated standards or structural analogs may be considered, the principle of "like-for-like" tracking underscores the superiority of an isotopically labeled version of the analyte itself. The investment in a high-purity, well-characterized deuterated internal standard like Verapamil-d6 is a critical step towards ensuring the integrity and regulatory acceptance of bioanalytical data.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Verapamil Quantification Using Verapamil-d6 Hydrochloride
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Verapamil in biological matrices. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will explore the critical role of stable isotope-labeled internal standards, specifically Verapamil-d6 Hydrochloride, and provide detailed protocols for performing method cross-validation in accordance with global regulatory expectations.
The Imperative for Precision: Bioanalysis of Verapamil
Verapamil is a widely prescribed calcium channel blocker used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] Given its narrow therapeutic range, accurate and precise measurement of its concentration in biological fluids (e.g., plasma) is paramount for therapeutic drug monitoring and pharmacokinetic studies.[1] The integrity of these studies hinges on the quality of the bioanalytical data, which must be generated using well-characterized and thoroughly validated methods.[3][4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data reliability.[5][6][7] A critical, yet often complex, component of this process is cross-validation, which is essential when analytical workloads are transferred between laboratories or when methods are updated during the course of a clinical trial.[8][9]
The Gold Standard: Why Verapamil-d6 HCl is Essential
Quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise accuracy. These include:
-
Matrix Effects: Co-eluting endogenous components from biological samples like plasma can interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[10][11]
-
Extraction Inconsistency: The efficiency of sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can vary between samples.[12]
-
Instrumental Drift: Minor fluctuations in instrument performance can occur over the course of an analytical run.[12]
To correct for these variables, an internal standard (IS) is incorporated into every sample. The ideal IS behaves identically to the analyte throughout the entire analytical process. This is why Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in mass spectrometry.[13][14]
This compound is a deuterated form of Verapamil. Its six deuterium atoms increase its mass, making it distinguishable from the native drug by the mass spectrometer. However, its chemical and physical properties are nearly identical.[14] This means it co-elutes chromatographically with Verapamil, experiencing the same degree of matrix effects and the same recovery during sample extraction.[12][13] By calculating the ratio of the analyte response to the IS response, these sources of error are effectively normalized, leading to a significant improvement in precision and accuracy.[12]
Figure 1. Workflow showing how a SIL IS compensates for variability.
A Comparative Overview of Analytical Methods for Verapamil
While various techniques have been developed for Verapamil quantification, modern bioanalysis predominantly relies on chromatographic methods.
| Technique | Common Internal Standard | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Structural Analogs (e.g., Diltiazem, Carvedilol)[15][16] | Widely available, lower instrument cost. | Lower sensitivity and selectivity, higher risk of interference from metabolites or co-administered drugs.[17][18] |
| LC-MS/MS | Stable Isotope-Labeled (Verapamil-d6 HCl) [19][20] | Gold Standard: High sensitivity, exceptional selectivity, robust against matrix effects.[11][21] | Higher instrument cost and complexity.[18] |
LC-MS/MS coupled with a SIL internal standard is unequivocally the superior choice for regulatory submissions and clinical trials due to its unmatched specificity and sensitivity.
Ensuring Inter-Laboratory Consistency: The Cross-Validation Protocol
Cross-validation is performed to demonstrate that a bioanalytical method is transferable and provides equivalent results, regardless of the laboratory or specific instrumentation used.[8][9] According to ICH M10 and FDA guidelines, it is required when samples from a single study are analyzed at more than one site.[3][5][8][9]
The Cross-Validation Workflow
The objective is to analyze the same set of incurred study samples (samples from subjects in the study) with the two methods or at the two laboratories and compare the results.
Figure 2. The experimental workflow for method cross-validation.
Acceptance Criteria
The cross-validation is considered successful if the percent difference between the values from the two laboratories (or methods) is within ±20% of their mean for at least 67% of the samples tested.[7]
Field-Proven Experimental Protocols
Protocol 1: A Robust LC-MS/MS Method for Verapamil in Human Plasma
This protocol outlines a standard method for the quantification of Verapamil using Verapamil-d6 HCl as the internal standard.
1. Sample Preparation (Protein Precipitation):
- Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of Verapamil-d6 HCl working solution (e.g., 100 ng/mL in 50% methanol) and briefly vortex.
- Add 200 µL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 20% B, increase linearly to 95% B over 2.0 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
- Verapamil: Q1: 455.3 m/z → Q3: 165.1 m/z
- Verapamil-d6 HCl: Q1: 461.3 m/z → Q3: 165.1 m/z
- Note: Instrument-specific parameters like collision energy and source temperatures must be optimized.
Protocol 2: Step-by-Step Cross-Validation Procedure
1. Sample Selection:
- Choose a minimum of 20 incurred study samples that span the quantifiable range (low, medium, and high concentrations).
2. Analysis:
- Analyze the selected samples at the Reference Laboratory using their fully validated method.
- Ship the same samples under appropriate conditions (e.g., frozen on dry ice) to the Comparator Laboratory .
- Analyze the samples at the Comparator Laboratory using their fully validated method.
3. Data Evaluation:
- For each sample, compile the concentration data from both labs.
- Use the following formulas to assess agreement:
- Mean = (Lab A Result + Lab B Result) / 2
- % Difference = ((Lab A Result - Lab B Result) / Mean) * 100
- Determine the number of samples for which the absolute % Difference is ≤ 20%.
- Calculate the passing rate: (Number of Passing Samples / Total Number of Samples) * 100
4. Acceptance:
- If the passing rate is ≥ 67%, the cross-validation is successful, and the methods/labs are considered to produce equivalent data.
Illustrative Data for Cross-Validation
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Mean (ng/mL) | % Difference | Pass/Fail (≤20%) |
| PK-001 | 15.2 | 14.5 | 14.85 | 4.7% | Pass |
| PK-002 | 88.9 | 95.1 | 92.00 | -6.7% | Pass |
| PK-003 | 254.3 | 240.1 | 247.20 | 5.7% | Pass |
| PK-004 | 45.6 | 58.2 | 51.90 | -22.4% | Fail |
| PK-005 | 121.7 | 115.9 | 118.80 | 4.9% | Pass |
| PK-006 | 12.8 | 11.9 | 12.35 | 7.3% | Pass |
| PK-007 | 198.0 | 209.5 | 203.75 | -5.6% | Pass |
| PK-008 | 76.4 | 71.1 | 73.75 | 7.2% | Pass |
| PK-009 | 22.1 | 20.5 | 21.30 | 7.5% | Pass |
| PK-010 | 155.2 | 168.9 | 162.05 | -8.5% | Pass |
| Result | 90% Pass |
In this example, 9 out of 10 samples (90%) are within the ±20% acceptance limit, demonstrating a successful cross-validation.
Conclusion
The cross-validation of bioanalytical methods is a non-negotiable requirement for ensuring data integrity and comparability in multi-site or long-term clinical studies. The use of a high-quality, stable isotope-labeled internal standard like this compound is fundamental to this process. It minimizes analytical variability, thereby increasing the likelihood of a successful cross-validation and bolstering confidence in the pharmacokinetic data that underpins critical drug development decisions. By adhering to the principles and protocols outlined in this guide, researchers can ensure their bioanalytical data is robust, reliable, and compliant with global regulatory standards.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Verapamil-d6 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is as crucial as the accuracy of experimental results. This guide provides an in-depth, procedural framework for the safe handling of Verapamil-d6 Hydrochloride, focusing on the essential personal protective equipment (PPE) and disposal protocols. By understanding the rationale behind each safety measure, you can foster a secure research environment and build a culture of safety within your team.
Core Directive: Understanding the Risks of this compound
This compound is the deuterated analog of Verapamil Hydrochloride, a calcium channel blocker used in the management of cardiovascular conditions.[1][2] While the isotopic labeling makes it suitable for specific research applications, its pharmacological activity and associated hazards are comparable to the parent compound. It is classified as a toxic substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Therefore, stringent adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure risks. The following PPE is mandatory when handling this compound.
Hand Protection
Nitrile gloves are the recommended choice for hand protection.[6] They offer robust protection against accidental skin contact and are resistant to a wide range of chemicals. It is imperative to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[7] Always wash your hands thoroughly after removing gloves.[8]
Eye and Face Protection
To shield against chemical splashes and aerosols, safety glasses with side shields or chemical safety goggles are essential.[4][6] In situations where there is a heightened risk of splashing, a face shield should be worn in addition to safety glasses or goggles to provide comprehensive facial protection.[6]
Respiratory Protection
Handling this compound as a powder or in any form that can generate dust or aerosols requires the use of a NIOSH-approved respirator .[4][5] This is especially critical when working outside of a certified chemical fume hood. A respirator with a particulate filter is necessary to prevent inhalation, which can cause respiratory tract irritation.[3][4]
Protective Clothing
A laboratory coat is the minimum requirement for body protection.[7] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[9] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[8]
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow for handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Regulatory Compliance: All disposal procedures must adhere to federal, state, and local regulations.[7][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[4][10] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] |
| Inhalation | Move the individual to fresh air.[4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[4] |
In all instances of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel. [10]
By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
